DOTA Conjugated JM#21 derivative 7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C66H114N22O16 |
|---|---|
Peso molecular |
1471.7 g/mol |
Nombre IUPAC |
2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C66H114N22O16/c1-5-41(4)56(68)64(104)83-49(32-40(2)3)61(101)80-48(19-13-23-76-66(72)73)60(100)82-50(33-42-34-77-44-15-7-6-14-43(42)44)62(102)84-51(39-89)63(103)81-47(18-12-22-75-65(70)71)59(99)79-46(17-8-10-20-67)58(98)78-45(57(69)97)16-9-11-21-74-52(90)35-85-24-26-86(36-53(91)92)28-30-88(38-55(95)96)31-29-87(27-25-85)37-54(93)94/h6-7,14-15,34,40-41,45-51,56,77,89H,5,8-13,16-33,35-39,67-68H2,1-4H3,(H2,69,97)(H,74,90)(H,78,98)(H,79,99)(H,80,101)(H,81,103)(H,82,100)(H,83,104)(H,84,102)(H,91,92)(H,93,94)(H,95,96)(H4,70,71,75)(H4,72,73,76)/t41-,45+,46+,47+,48+,49+,50+,51+,56-/m1/s1 |
Clave InChI |
IOKNMYWBFSAUHS-AHVIHFTKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to DOTA Conjugated JM#21 Derivative 7: A Novel CXCR4-Targeting Radioligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) is a G-protein-coupled receptor that, along with its cognate ligand CXCL12, plays a critical role in numerous physiological processes. Its involvement in tumor progression, angiogenesis, metastasis, and survival has made it a prime target for the development of novel cancer diagnostics and therapeutics.[1] This technical guide provides an in-depth overview of DOTA Conjugated JM#21 derivative 7, a promising CXCR4-targeting radioligand developed for oncological applications. This molecule, also referred to as Ligand-7 in seminal research, is a derivative of EPI-X4, an endogenous peptide antagonist of CXCR4.[2][3][4]
This compound is designed for use as a radiopharmaceutical, capable of being labeled with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides.[2][3][4] Preclinical studies have highlighted its potential, demonstrating excellent CXCR4 tumor targeting and favorable biodistribution characteristics.[2][3][4]
Core Molecule: Chemical Structure and Properties
The chemical identity of this compound is rooted in its peptide sequence and the conjugation of a macrocyclic chelator.
-
Peptide Sequence: {d-Ile}-Leu-Arg-Trp-Ser-Arg-Lys-Lys(DOTA)-NH2[5]
-
Molecular Formula: C₆₆H₁₁₄N₂₂O₁₆
-
Molecular Weight: 1471.75 g/mol
-
Core Scaffold: The peptide is a derivative of JM#21, a truncated and optimized version of the natural CXCR4 antagonist, EPI-X4.[2][3][4] The N-terminal substitution with a d-amino acid (d-Ile) is a strategic modification aimed at increasing stability.
-
Conjugation: The bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the epsilon-amino group of a C-terminal lysine (B10760008) residue. This DOTA cage is essential for stably chelating radiometals.
Quantitative Data
The efficacy and behavior of this compound have been quantified through various assays. The following tables summarize the key findings from the foundational study by Gaonkar et al. (2023).
Table 1: In Vitro CXCR4 Binding Affinity
Binding affinity was determined using a competition assay against an anti-CXCR4 antibody (clone 12G5) in cell lines with high CXCR4 expression. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of the ligand required to displace 50% of the antibody binding.
| Cell Line | IC₅₀ (nM) for Derivative 7 |
| Ghost-CXCR4 | 333 ± 10 |
| Jurkat | 260 ± 11 |
Data sourced from Gaonkar et al., J Med Chem. 2023, 66, 13, 8484-8497. The study reported a range of IC₅₀ values for various derivatives from 6–747 nM in Ghost-CXCR4 cells and 4–433 nM in Jurkat cells.[2]
Table 2: Ex Vivo Biodistribution in Jurkat Xenografted Mice
The following data represents the uptake of the radiolabeled compound in various organs and the tumor, expressed as a percentage of the injected dose per gram of tissue (%ID/g), measured at 1 hour post-injection. The data for both Lutetium-177 and Gallium-68 labeled derivative 7 are presented.
| Organ | ¹⁷⁷Lu-7 (%ID/g ± SD) | ⁶⁸Ga-7 (%ID/g ± SD) |
| Blood | 0.42 ± 0.12 | 0.52 ± 0.14 |
| Heart | 0.21 ± 0.05 | 0.25 ± 0.09 |
| Lung | 0.42 ± 0.13 | 0.48 ± 0.16 |
| Liver | 0.39 ± 0.06 | 0.35 ± 0.09 |
| Spleen | 0.20 ± 0.06 | 0.21 ± 0.07 |
| Pancreas | 0.16 ± 0.04 | 0.17 ± 0.05 |
| Stomach | 0.15 ± 0.04 | 0.16 ± 0.04 |
| Intestine | 0.18 ± 0.04 | 0.19 ± 0.06 |
| Kidneys | 12.11 ± 2.65 | 11.23 ± 3.11 |
| Muscle | 0.14 ± 0.03 | 0.16 ± 0.05 |
| Bone | 0.29 ± 0.09 | 0.31 ± 0.11 |
| Tumor | 2.65 ± 0.78 | 2.49 ± 0.85 |
Data sourced from Gaonkar et al., J Med Chem. 2023, 66, 13, 8484-8497, Supplementary Information. The results show very low uptake in non-targeted organs, with the exception of the kidneys, which is a typical route of clearance for peptide radiopharmaceuticals.[2][3][4] The tumor uptake is significant and specific.
Experimental Protocols
The following sections detail the methodologies for the synthesis, radiolabeling, and evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a representative method for synthesizing the DOTA-conjugated peptide on a solid support.
-
Resin Preparation: Start with a pre-loaded Rink Amide resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin (B49086) test.
-
Iterative Cycling: Repeat steps 2 and 3 for each amino acid in the peptide sequence ({d-Ile}-L-R-W-S-R-K-K). For the final lysine, use an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH, to allow for specific DOTA conjugation.
-
Side-Chain Deprotection: Once the full peptide is assembled, selectively remove the Mtt protecting group from the C-terminal lysine side chain using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
DOTA Conjugation: Couple DOTA-tris(t-Bu) ester to the deprotected lysine side-chain amine using a coupling agent like HBTU/DIPEA.
-
Cleavage and Final Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the t-Bu esters on DOTA) using a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95%), with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Radiolabeling with Lutetium-177
This protocol describes a standard method for labeling the DOTA-conjugated peptide with ¹⁷⁷Lu for therapeutic applications or preclinical evaluation.
-
Reagent Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in high-purity water.
-
Use a reaction buffer such as 0.1 M ammonium (B1175870) acetate (B1210297) or sodium ascorbate, pH adjusted to 4.5-5.0. Ascorbic acid can also act as a radioprotectant to prevent radiolysis.[6]
-
Obtain a calibrated solution of ¹⁷⁷LuCl₃ in dilute HCl.
-
-
Labeling Reaction:
-
In a sterile, metal-free reaction vial, combine the DOTA-peptide solution and the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide-buffer mixture.
-
Gently mix the solution and verify the pH is within the optimal range (4.5-5.0).
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes in a dry heat block.[7]
-
-
Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity (RCP) using radio-HPLC or instant thin-layer chromatography (ITLC). The goal is typically an RCP of >95%.
-
A successful labeling will show a single major radioactive peak corresponding to the ¹⁷⁷Lu-DOTA-peptide complex, with minimal free ¹⁷⁷Lu.
-
-
Purification (if necessary):
-
If the RCP is below the required specification, the product can be purified using a C18 Sep-Pak light cartridge.
-
Condition the cartridge with ethanol (B145695) and then with water. Load the reaction mixture, wash away unbound ¹⁷⁷Lu with water, and elute the final product with an ethanol/water mixture.
-
-
Final Formulation: Formulate the purified product in a sterile solution, such as 0.9% saline, for in vivo use.
Visualizations: Pathways and Workflows
CXCR4 Signaling Pathway
The binding of the natural ligand CXCL12, or the antagonistic action of this compound, influences a complex network of intracellular signaling pathways. The diagram below illustrates the key cascades initiated upon CXCR4 activation, which are ultimately linked to cell survival, proliferation, and migration.
Radioligand Development and Evaluation Workflow
The development of a novel radioligand like this compound follows a structured, multi-stage process from initial design to preclinical validation. This workflow ensures that lead candidates are potent, stable, and effective in a biological context.
Conclusion
This compound stands out as a meticulously designed and evaluated radiopharmaceutical candidate. Its foundation on a stability-enhanced derivative of a natural CXCR4 antagonist, combined with the robust chelating properties of DOTA, provides a strong basis for its excellent tumor-targeting capabilities. The quantitative data from in vitro and in vivo studies underscore its high affinity for CXCR4 and its favorable safety profile, characterized by high tumor uptake and low accumulation in non-target tissues, apart from renal clearance. The detailed protocols and workflows presented in this guide offer a comprehensive framework for the synthesis and evaluation of this and similar peptide-based radioligands. As a lead candidate, this compound represents a significant step forward in the development of targeted theranostics for CXCR4-expressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of JM#21 as a CXCR4 Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the JM#21 peptide, a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, immunology, and drug development.
Introduction to the CXCL12/CXCR4 Axis and its Role in Pathology
The CXCL12/CXCR4 signaling axis plays a pivotal role in a multitude of physiological processes, including cell migration, hematopoiesis, and embryonic development.[1] The chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1), is the primary ligand for the G-protein coupled receptor (GPCR), CXCR4.[2] Upon binding of CXCL12, CXCR4 initiates a cascade of downstream signaling pathways that regulate cell survival, proliferation, and chemotaxis.[2][3]
Dysregulation of the CXCL12/CXCR4 axis is implicated in a variety of pathological conditions. Notably, its overexpression is a hallmark of more than 23 human cancers, where it promotes tumor growth, invasion, angiogenesis, metastasis, and therapeutic resistance.[2] The interaction between cancer cells and their microenvironment is often mediated by this axis, with stromal cells secreting CXCL12, which in turn attracts CXCR4-expressing tumor cells.[4] This process is crucial for the metastasis of cancer cells to organs that highly express CXCL12, such as the bone marrow, lungs, and liver.[3] Beyond cancer, the CXCR4 receptor also serves as a co-receptor for HIV entry into T-cells.[2][5] Given its central role in these diseases, CXCR4 has emerged as a critical therapeutic target.[2][6]
JM#21: An Optimized Endogenous Peptide Antagonist
JM#21 is a derivative of EPI-X4, an endogenous peptide fragment of human serum albumin that naturally antagonizes CXCR4.[7] Through rational design and optimization, JM#21 exhibits enhanced antagonistic activity and improved stability compared to its parent peptide.[8] Computational modeling and binding site analyses indicate that JM#21 interacts with the minor pocket of the CXCR4 receptor, a mode of binding similar to EPI-X4.[7][9] This interaction effectively blocks the binding of the natural ligand CXCL12, thereby inhibiting the downstream signaling cascades.
Mechanism of Action: Inhibition of Downstream Signaling
The antagonistic action of JM#21 stems from its ability to competitively bind to CXCR4 and prevent the conformational changes required for receptor activation by CXCL12. This blockade disrupts multiple downstream signaling pathways critical for cancer progression.
Upon CXCL12 binding, CXCR4 typically activates Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3]
Furthermore, CXCR4 signaling engages other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell migration and proliferation.[1][3] The activation of the JAK/STAT pathway can also be initiated by CXCR4, contributing to gene transcription and cell survival.[1]
JM#21 effectively abrogates these signaling events. Studies have demonstrated that JM#21 dose-dependently inhibits the CXCL12-mediated phosphorylation of both Akt and Erk in lymphoma cell lines.[7] By preventing the activation of these key signaling nodes, JM#21 curtails the cellular responses driven by the CXCL12/CXCR4 axis, such as cell migration, proliferation, and survival.
Signaling Pathway Diagram
Caption: CXCR4 signaling and the inhibitory mechanism of JM#21.
Quantitative Data on JM#21 Activity
The potency of JM#21 as a CXCR4 antagonist has been quantified in various in vitro assays. The following tables summarize key data points, providing a comparative perspective with other known CXCR4 antagonists where available.
| Compound | Assay Type | Cell Line | IC50 / Ki (nM) | Reference |
| JM#21 | 12G5 Antibody Competition | Jurkat | 136 | [10] |
| JM#21 | 12G5 Antibody Competition | SupT1 | 223 | [10] |
| JM#21 | X4-HIV-1 Inhibition | TZM-bl | 7 | [10] |
| EPI-X4 JM#21 | β-arrestin-2 Recruitment Inhibition | - | 163.6 | [9] |
| AMD3100 | β-arrestin-2 Recruitment Inhibition | - | 101.6 | [9] |
| EPI-X4 | β-arrestin-2 Recruitment Inhibition | - | 10.17 | [9] |
Table 1: In Vitro Antagonistic Activity of JM#21 and Comparators.
| Cell Line | JM#21 Concentration | Inhibition of CXCL12-induced Migration (%) | Reference |
| BCWM.1 WT | 15 nM | ~20% | [11] |
| BCWM.1 WT | 30 nM | ~40% | [11] |
| BCWM.1 WT | 60 nM | ~60% | [11] |
| BCWM.1 WT | 120 nM | ~80% | [11] |
| BCWM.1 WT | 240 nM | ~90% | [11] |
| DHL-6 | 20 µM | Significant Inhibition | [11] |
| MWCL.1 | 20 µM | Significant Inhibition | [11] |
| OCI-Ly3 | 20 µM | Significant Inhibition | [11] |
Table 2: Inhibition of Cancer Cell Migration by JM#21.
Key Experimental Protocols
The characterization of JM#21 and other CXCR4 antagonists relies on a suite of well-established in vitro and in vivo assays. Detailed methodologies for the most critical of these are provided below.
CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to CXCR4 on the cell surface.
-
Materials:
-
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of JM#21 in Assay Buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of diluted JM#21 or Assay Buffer (for controls).
-
Incubate for 30 minutes at room temperature.
-
Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 or primary antibody.
-
Incubate for 60 minutes at 4°C in the dark. If using a primary antibody, wash and incubate with a fluorescently labeled secondary antibody.
-
-
Washing: Centrifuge the plate and wash the cells twice with cold Assay Buffer.
-
Data Acquisition: Resuspend cells in Assay Buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the MFI against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a CXCR4 competitive binding assay.
Chemotaxis Assay (Transwell)
This assay measures the ability of an antagonist to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, cancer cell lines)
-
CXCL12
-
JM#21 peptide
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Migration Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM, DAPI, or Crystal Violet)
-
-
Procedure:
-
Assay Setup:
-
Add Migration Buffer containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
For antagonist testing, add desired concentrations of JM#21 to the lower chambers along with CXCL12.
-
-
Cell Preparation: Resuspend cells in Migration Buffer. If testing the antagonist's effect on the cells directly, pre-incubate the cells with JM#21 for 30 minutes.
-
Migration: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the cell type (typically 2-4 hours).[13]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify fluorescence using a plate reader.
-
-
Data Analysis: Express the number of migrated cells in the presence of JM#21 as a percentage of the migration observed with CXCL12 alone. Calculate the IC50 value for migration inhibition.
-
Calcium Mobilization Assay
This assay measures the effect of a CXCR4 antagonist on CXCL12-induced intracellular calcium release, a key downstream signaling event.
-
Materials:
-
CXCR4-expressing cells
-
CXCL12
-
JM#21 peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader or spectrofluorometer
-
-
Procedure:
-
Cell Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Washing: Wash the cells to remove excess dye.
-
Assay:
-
Resuspend cells in Assay Buffer and place them in the fluorometer.
-
Establish a baseline fluorescence reading.
-
Add JM#21 at the desired concentration and incubate for a few minutes.
-
Add CXCL12 to stimulate the cells and record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence intensity in the presence and absence of JM#21 to determine the extent of inhibition.[13]
-
In Vivo Efficacy and Therapeutic Potential
The potent in vitro activity of JM#21 translates to significant therapeutic potential in vivo. As a CXCR4 antagonist, JM#21 can disrupt the interaction between tumor cells and their protective microenvironment, thereby inhibiting tumor growth and metastasis.[8] For instance, in models of pancreatic ductal adenocarcinoma (PDAC), JM#21 has been shown to suppress epithelial-to-mesenchymal transition (EMT), stemness, and self-renewal of cancer stem cells.[8] Furthermore, it can sensitize cancer cells to conventional chemotherapies like gemcitabine (B846) and paclitaxel.[8] The ability of JM#21 to block the CXCL12/CXCR4 axis can also prevent the homing of malignant B cells to protective niches in the bone marrow and lymphoid tissues, suggesting its utility in treating hematological malignancies.[9]
Logical Relationship of JM#21's Antagonist Function
Caption: Logical flow of JM#21's antagonistic action.
Conclusion
JM#21 is a highly promising peptide-based CXCR4 antagonist with a well-defined mechanism of action. By competitively binding to the CXCR4 receptor, it effectively blocks CXCL12-induced signaling pathways that are fundamental to the proliferation, survival, and migration of cancer cells. Its potent in vitro and in vivo activities, particularly in disrupting the tumor-stroma crosstalk and sensitizing cancer cells to chemotherapy, underscore its significant potential as a therapeutic agent for a wide range of cancers and other CXCR4-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of JM#21 and other novel CXCR4-targeted therapies.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to DOTA Chelator Properties for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a cornerstone chelator in the field of nuclear medicine and molecular imaging. DOTA's robust coordination chemistry and versatility in forming stable complexes with a wide array of radiometals have made it an indispensable tool for the development of radiopharmaceuticals for both diagnostic and therapeutic applications. This document details the fundamental properties of DOTA, protocols for its use in radiolabeling, and the critical quality control measures required for clinical translation.
Core Properties of DOTA Chelators
DOTA is a macrocyclic chelator featuring a twelve-membered tetraaza ring with four pendant carboxylate arms. This structure allows it to form highly stable, kinetically inert complexes with a variety of trivalent metal ions. The pre-organized cavity of the cyclen ring and the octadentate nature (four nitrogen atoms and four carboxylate oxygens) contribute to its high thermodynamic stability.[1][2] However, this structural rigidity also results in slower complexation kinetics, often necessitating heating to achieve efficient radiolabeling.[3][4][5]
The choice of chelator can significantly impact the biodistribution and clearance profile of a radiopharmaceutical. While DOTA is considered a gold standard, derivatives such as DOTAGA have been developed to offer potential advantages, such as faster labeling kinetics or altered pharmacokinetic properties.[6][7]
Data Presentation: Physicochemical and Radiolabeling Properties of DOTA
The following tables summarize key quantitative data for DOTA, providing a comparative reference for researchers.
Table 1: Stability Constants of DOTA with Medically Relevant Radiometals
| Radiometal | Ionic Radius (Å) | log K | Notes |
| Gallium-68 (⁶⁸Ga³⁺) | 0.62 | ~21.3 | While stable, the smaller ionic radius of Ga³⁺ leads to slower complexation kinetics compared to other chelators like NOTA.[6][8] |
| Lutetium-177 (¹⁷⁷Lu³⁺) | 0.86 | High | DOTA is an excellent chelator for ¹⁷⁷Lu, forming highly stable complexes suitable for therapy. |
| Yttrium-90 (⁹⁰Y³⁺) | 0.90 | High | Similar to ¹⁷⁷Lu, DOTA forms very stable complexes with ⁹⁰Y for therapeutic applications.[8] |
| Indium-111 (¹¹¹In³⁺) | 0.80 | High | DOTA is widely used for labeling with ¹¹¹In for SPECT imaging.[9] |
| Actinium-225 (²²⁵Ac³⁺) | 1.12 | High | Despite being a large ion, DOTA can chelate ²²⁵Ac, though it often requires heating. The complex shows good kinetic inertness.[10] |
| Bismuth-213 (²¹³Bi³⁺) | 1.03 | ~30.3 | DOTA forms stable complexes with ²¹³Bi, but labeling conditions need to be optimized for sensitive biomolecules.[10] |
| Copper-64 (⁶⁴Cu²⁺) | 0.73 | Moderate | While DOTA can chelate ⁶⁴Cu, other chelators like NOTA or those with softer donor atoms may offer better stability.[11][12] |
| Lead-212 (²¹²Pb²⁺) | 1.19 | Moderate | DOTA can coordinate ²¹²Pb, but specialized chelators are being explored for improved stability.[3] |
Table 2: Typical Radiolabeling Conditions for DOTA Conjugates
| Radiometal | pH Range | Temperature (°C) | Time (min) | Typical Molar Ratio (Chelator:Metal) |
| Gallium-68 (⁶⁸Ga³⁺) | 3.5 - 4.5 | 85 - 95 | 5 - 15 | High excess of chelator |
| Lutetium-177 (¹⁷⁷Lu³⁺) | 4.0 - 4.5 | 80 - 100 | 20 - 30 | Varies with specific activity |
| Yttrium-90 (⁹⁰Y³⁺) | 4.0 - 4.5 | 80 - 100 | 20 - 30 | Varies with specific activity |
| Indium-111 (¹¹¹In³⁺) | 4.0 - 5.0 | 80 - 100 | 30 | Varies with specific activity |
| Actinium-225 (²²⁵Ac³⁺) | ~6.0 | 37 - 80 | 5 - 120 | High excess of chelator |
Note: Optimal conditions can vary depending on the specific DOTA conjugate, the concentration of reactants, and the presence of competing metal ions.[9][10][13][14][15]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful development of DOTA-based radiopharmaceuticals.
2.1. Conjugation of DOTA to a Targeting Biomolecule (e.g., Peptide)
This protocol describes a typical conjugation reaction using an N-hydroxysuccinimide (NHS) ester of DOTA to a peptide containing a primary amine.
Materials:
-
DOTA-NHS ester
-
Peptide of interest
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Tertiary base (e.g., DIPEA or triethylamine)
-
Purification system (e.g., preparative HPLC)
-
Analytical HPLC system
-
Mass spectrometer
Methodology:
-
Dissolve the peptide in the chosen anhydrous solvent to a concentration of 10-20 mg/mL.
-
Add 2-3 equivalents of a tertiary base to the peptide solution to adjust the pH to approximately 8-9, facilitating the reaction with the primary amine.
-
In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of the same anhydrous solvent.
-
Add the DOTA-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by analytical HPLC to observe the formation of the DOTA-peptide conjugate and the consumption of the starting materials.
-
Upon completion, quench the reaction by adding water.
-
Purify the DOTA-peptide conjugate using preparative HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
2.2. Radiolabeling of a DOTA-Peptide with Gallium-68
This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[16]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)
-
DOTA-peptide conjugate (5-20 nmol)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Ethanol (B145695) and sterile water for injection
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Methodology:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, add 5-20 nmol of the DOTA-peptide conjugate.
-
Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH between 3.5 and 4.5.[13]
-
Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 5-15 minutes.[14][16]
-
After incubation, allow the vial to cool to room temperature.
-
Purification (Recommended): a. Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL). b. Load the reaction mixture onto the conditioned cartridge. c. Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga. d. Elute the radiolabeled peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
The final product is then subjected to quality control.
2.3. Quality Control of the Radiolabeled Product
Quality control is a mandatory step to ensure the safety and efficacy of the radiopharmaceutical.
Radiochemical Purity (RCP) Assessment:
-
Radio-Thin Layer Chromatography (Radio-TLC): A simple and rapid method to separate the radiolabeled conjugate from free radiometal.
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: A suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5) is chosen to mobilize the radiolabeled peptide while the free radiometal remains at the origin.
-
The strip is spotted with the sample, developed, and then analyzed using a radio-TLC scanner to determine the percentage of radioactivity associated with each species.[14][17]
-
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides a more detailed analysis of the radiochemical species present in the final product.
-
A suitable column (e.g., C18) and gradient elution method are used to separate the radiolabeled product from unreacted DOTA-peptide, free radiometal, and any other radiochemical impurities.[18][19]
-
The eluate is passed through a radioactivity detector connected in series with a UV detector to identify and quantify all components.
-
Visualizations of Key Processes
The following diagrams illustrate fundamental workflows and concepts related to DOTA radiolabeling.
Caption: DOTA forms a stable complex with a radiometal under specific conditions.
Caption: A typical workflow for preparing a DOTA-based radiopharmaceutical.
Caption: Covalent attachment of DOTA to a biomolecule via an amide bond.
Conclusion
DOTA remains a vital chelator in the development of radiopharmaceuticals due to its ability to form highly stable complexes with a broad range of radiometals. Understanding its core properties, optimizing radiolabeling conditions, and implementing rigorous quality control are paramount for the successful translation of DOTA-based agents from the laboratory to the clinic. As the field of radiotheranostics continues to expand, the foundational chemistry of DOTA and its derivatives will undoubtedly continue to play a critical role in advancing personalized medicine.
References
- 1. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. connectsci.au [connectsci.au]
- 11. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Template: Synthesis and Characterization of a DOTA-Peptide Conjugate
An in-depth search for "DOTA-JM#21 derivative 7" did not yield any specific scientific literature, patents, or technical data. This suggests that "DOTA-JM#21 derivative 7" may be a novel compound, an internal project name not yet in the public domain, or a designation with very limited dissemination.
To provide a comprehensive technical guide as requested, access to primary research articles, laboratory notes, or internal documentation detailing the synthesis and characterization of this specific molecule is required.
For the purpose of demonstrating the requested format and content structure, a generalized template for a DOTA-peptide conjugate is provided below. This template can be adapted once specific data for "DOTA-JM#21 derivative 7" becomes available.
This document outlines the general procedures for the synthesis, purification, and characterization of a DOTA-conjugated peptide, which serves as a template for documenting compounds like DOTA-JM#21 derivative 7.
Synthesis
The synthesis of a DOTA-peptide conjugate typically involves a multi-step process, starting with solid-phase peptide synthesis (SPPS) followed by the conjugation of a DOTA-chelator to the peptide backbone.
1.1. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The target peptide (e.g., JM#21) is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. The process follows a standard Fmoc/tBu strategy.
-
Resin Preparation: The resin is swelled in a suitable solvent like dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin. This cycle is repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the resulting solid is lyophilized to yield the crude peptide.
1.2. Experimental Protocol: DOTA Conjugation
The purified peptide is conjugated with a DOTA-chelator, typically DOTA-NHS-ester, in solution.
-
Reaction Setup: The peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Conjugation: DOTA-NHS-ester (typically 1.5-2 equivalents) dissolved in a minimal amount of DMSO is added to the peptide solution.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature for 4-6 hours and is monitored by analytical HPLC-MS to confirm the formation of the DOTA-peptide conjugate.
-
Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer, if necessary.
Purification and Characterization
The crude DOTA-peptide conjugate is purified and characterized to ensure identity and purity before further use.
2.1. Experimental Protocol: Purification by RP-HPLC
-
System: A preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system is used.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA, is used for elution.
-
Detection: The elution profile is monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the main product peak are collected, pooled, and lyophilized to obtain the purified DOTA-peptide conjugate.
2.2. Characterization Data
The identity and purity of the final compound are confirmed using analytical HPLC and mass spectrometry.
Table 1: Characterization Data for DOTA-Peptide Conjugate
| Parameter | Method | Result |
| Purity | Analytical RP-HPLC | >95% |
| Identity (Expected Mass) | ESI-MS | [M+H]⁺ = xxxx.x Da |
| Identity (Observed Mass) | ESI-MS | [M+H]⁺ = xxxx.x Da |
Note: "xxxx.x" represents placeholder values that would be replaced with actual experimental data for DOTA-JM#21 derivative 7.
Workflow and Pathway Diagrams
Visual diagrams are essential for representing complex workflows and biological pathways.
3.1. Synthesis and Purification Workflow
The following diagram illustrates the general workflow for producing a DOTA-conjugated peptide.
Caption: Workflow for the synthesis and purification of DOTA-JM#21 derivative 7.
3.2. Example Signaling Pathway
If DOTA-JM#21 derivative 7 is designed to target a specific receptor for imaging or therapy, its mechanism of action could be depicted as follows. This is a hypothetical example.
Caption: Hypothetical mechanism of action for a DOTA-peptide radiopharmaceutical.
Information on "DOTA-JM#21 derivative 7" is Not Publicly Available
An in-depth search for scientific literature and publicly accessible data regarding the pharmacokinetics and biodistribution of a compound specifically identified as "DOTA-JM#21 derivative 7" has yielded no results. This suggests that information on this particular derivative is not available in the public domain.
The search included queries for the specific derivative as well as broader terms such as "DOTA-JM#21" and "JM#21 derivative." The absence of any mention in scientific databases, research publications, or other public forums indicates that "DOTA-JM#21 derivative 7" may be an internal designation for a compound that is still in the early stages of research and development and has not yet been publicly disclosed. It is also possible that the name is incorrect or has been subject to a typographical error.
Without access to the primary research data, it is not possible to provide the requested in-depth technical guide, including quantitative data on pharmacokinetics and biodistribution, detailed experimental protocols, or visualizations of experimental workflows.
General information about DOTA and its derivatives indicates their widespread use in biomedical imaging and therapy. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile chelating agent capable of binding to various metal ions.[1] This property allows for its use in different imaging modalities like MRI, PET, and SPECT, as well as in targeted radiotherapy.[1] DOTA derivatives are often conjugated to peptides or other targeting molecules to deliver radioactive isotopes to specific sites in the body, such as tumors.[1][2][3]
Studies on various DOTA-peptide conjugates have been published, detailing their synthesis, radiolabeling, and biodistribution in animal models.[2][4] These studies typically involve injecting the radiolabeled compound into tumor-bearing mice and measuring its uptake in various organs and the tumor at different time points.[4] The goal is often to achieve high tumor uptake with rapid clearance from non-target tissues to maximize imaging contrast or therapeutic efficacy while minimizing side effects.[4][5]
For any specific DOTA derivative, the pharmacokinetic and biodistribution profile would be unique and dependent on the properties of the targeting molecule it is attached to. This detailed information can only be obtained from dedicated studies on that particular compound.
Researchers, scientists, and drug development professionals seeking information on "DOTA-JM#21 derivative 7" are advised to consult internal documentation if this is a proprietary compound or to await public disclosure through scientific publications or presentations.
References
- 1. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of maleimide derivative of DOTA for site-specific labeling of recombinant affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Potential of Juxtamembrane Peptides: A Technical Guide to the Mechanism of Action of JM2
Disclaimer: The term "JM#21 peptide" did not yield a specific, singular entity in scientific literature searches. However, extensive research points to a closely related and well-documented peptide, the JM2 mimic peptide , which demonstrates significant anti-cancer properties. This technical guide will focus on the mechanism of action of the JM2 peptide as a representative and likely candidate for the intended query.
Executive Summary
The JM2 mimic peptide has emerged as a promising therapeutic agent in oncology, exhibiting potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide elucidates the molecular mechanisms underpinning the action of the JM2 peptide, providing a comprehensive overview for researchers, scientists, and drug development professionals. The core of its action lies in the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway and cell cycle arrest. This document details the signaling cascades involved, presents quantitative data from key experiments, and provides methodologies for the cited experimental protocols.
Core Mechanism of Action: Mitochondrial Disruption and Apoptosis Induction
The primary anti-cancer activity of the JM2 peptide is centered on its ability to induce apoptosis through the mitochondrial pathway. This is achieved through a series of orchestrated molecular events that compromise mitochondrial integrity and activate downstream apoptotic effectors.
Disruption of Mitochondrial Membrane Potential
The JM2 peptide instigates a significant decrease in the mitochondrial membrane potential (ΔΨm) in cancer cells.[1] A reduction in ΔΨm is a critical early event in the intrinsic apoptotic cascade. This depolarization of the mitochondrial membrane suggests that the peptide directly or indirectly interacts with mitochondrial components to disrupt their normal function.
Induction of Apoptosis and Cell Cycle Arrest
Following the disruption of the mitochondrial membrane potential, cancer cells treated with the JM2 peptide exhibit classic signs of apoptosis, including nuclear chromatin aggregation.[1] Quantitative analysis through Annexin V-FITC apoptosis assays confirms a dose-dependent increase in the percentage of apoptotic cells in both B16F10 and 4T1 cancer cell lines.[1]
Furthermore, the JM2 peptide induces a prominent S-phase arrest in the cell cycle of treated cancer cells.[1] This cell cycle blockade is accompanied by a dramatic change in the gene expression of key cell cycle regulators, Cyclin A and Cyclin E, further contributing to the inhibition of tumor cell proliferation.[1]
Signaling Pathways
The anti-cancer effects of the JM2 peptide are mediated through a well-defined signaling pathway that culminates in apoptosis.
Caption: Signaling cascade initiated by the JM2 peptide in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the JM2 peptide.
Table 1: Apoptotic Effect of JM2 Peptide on Cancer Cell Lines
| Cell Line | JM2 Concentration | Percentage of Apoptotic Cells | Fold Change vs. Control |
| B16F10 | Varies | Significantly Higher | Dose-dependent increase |
| 4T1 | Varies | Significantly Higher | Dose-dependent increase |
Data derived from Annexin V-FITC apoptosis assays.[1]
Table 2: Effect of JM2 Peptide on Cell Cycle Distribution
| Cell Line | JM2 Treatment | Cell Cycle Phase Arrest |
| B16F10 | Yes | Prominent S Phase Arrest |
| 4T1 | Yes | Prominent S Phase Arrest |
Data derived from cell cycle analysis.[1]
Detailed Experimental Protocols
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol is designed to assess changes in mitochondrial membrane potential using a fluorescent probe.
Materials:
-
Cancer cell lines (e.g., B16F10, 4T1)
-
JM2 peptide solution at various concentrations
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
JC-1 or TMRE mitochondrial membrane potential assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cancer cells in appropriate culture plates or dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the JM2 peptide solution for the desired time period. Include a vehicle-treated control group.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with the JC-1 or TMRE staining solution according to the manufacturer's instructions.
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a drop in mitochondrial membrane potential.
Annexin V-FITC Apoptosis Assay
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell lines (e.g., B16F10, 4T1)
-
JM2 peptide solution at various concentrations
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat with JM2 peptide as described in the previous protocol.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer from the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines (e.g., B16F10, 4T1)
-
JM2 peptide solution at various concentrations
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Culture and treat cells with the JM2 peptide as previously described.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
Caption: Workflow for investigating the anti-cancer effects of JM2 peptide.
Conclusion
The JM2 mimic peptide represents a compelling candidate for anti-cancer therapy. Its mechanism of action, centered on the induction of mitochondrial-mediated apoptosis and cell cycle arrest, provides a solid foundation for further preclinical and clinical development. The detailed protocols and data presented in this guide offer a framework for researchers to build upon in the ongoing effort to translate this promising peptide into a viable therapeutic strategy.
References
Preclinical Development of DOTA-Conjugated CXCR4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical target in oncology and other diseases due to its central role in tumor progression, metastasis, and inflammation.[1][2] This has spurred the development of various inhibitors, with a particular focus on those conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for applications in nuclear medicine, enabling both diagnostic imaging and targeted radionuclide therapy—a concept known as theranostics.[3][4] This technical guide provides an in-depth overview of the preclinical evaluation of DOTA-conjugated CXCR4 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.
Core Concepts and Signaling Pathways
The CXCL12/CXCR4 signaling axis is a key regulator of cell migration, proliferation, and survival.[2][5] Dysregulation of this pathway is implicated in the pathology of numerous cancers, including glioblastoma, lymphoma, and breast cancer.[6][7][8] Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. Understanding these pathways is crucial for the rational design and evaluation of CXCR4-targeted agents.
Quantitative Data Summary
The preclinical assessment of DOTA-conjugated CXCR4 inhibitors involves rigorous quantitative analysis of their binding affinity, radiolabeling efficiency, and in vitro and in vivo performance. The following tables summarize key data from various studies on prominent DOTA-conjugated CXCR4 inhibitors.
Table 1: In Vitro Binding Affinity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Ga-DOTA-4-FBn-TN14003 | Jurkat/MDA-MB-231 | 1.99 ± 0.31 | [9] |
| 4-FBn-TN14003 | Jurkat/MDA-MB-231 | 4.07 ± 1.00 | [9] |
| FRM001 | - | 1.78 ± 0.15 | [4] |
| LY2510924 | - | 1.37 ± 0.10 | [4] |
| Ga-BL01 | - | 21.2 ± 15.9 | [4] |
| Lu-BL01 | - | 7.1 ± 1.7 | [4] |
| RPS-544 | PC3-CXCR4 | 4.9 ± 0.3 | [4] |
| AMD3100 | PC3-CXCR4 | 50 ± 9 | [4] |
| AMD3465 | PC3-CXCR4 | 2.7 ± 0.7 | [4] |
| TD-01 | Jurkat | 36.50 | [10] |
| AMD3100 | Jurkat | 24.70 | [10] |
| JM#21 | Ghost-CXCR4 | 183 | [11] |
| JM#21 | Jurkat | 136 | [11] |
| Ligand-8 | Ghost-CXCR4 | 15 ± 5 | [11] |
| Ligand-8 | Jurkat | 4 ± 2 | [11] |
| Ligand-9 | Ghost-CXCR4 | 6 ± 3 | [11] |
| Ligand-9 | Jurkat | 13 ± 5 | [11] |
| natLu-9 | Jurkat | 4 ± 1 | [11] |
| [⁶⁸Ga]NOTA-pentixafor | Jurkat | 1.4-fold improved vs [⁶⁸Ga]pentixafor | [12] |
Table 2: Radiosynthesis and In Vitro Cellular Uptake
| Radiotracer | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Cell Line | Cellular Uptake (% added activity) at 60 min | Reference |
| [¹⁷⁷Lu]Lu-DOTA-POL3026 | > 95 | - | U87-CXCR4+ | 42 (membrane), 6.5 (internalized) | [7][8] |
| [¹⁷⁷Lu]pentixather | - | - | Daudi | 6.5 ± 1.1 | [13] |
| [⁶⁸Ga]pentixafor | - | - | Daudi | 4.6 ± 0.6 | [13] |
| [¹⁷⁷Lu]-7 | - | - | Ghost-CXCR4 | 7.90 ± 1.48 | [11] |
| [¹⁷⁷Lu]-9 | - | - | Ghost-CXCR4 | 3.25 ± 0.06 | [11] |
| [⁶⁸Ga]DOTA-4-FBn-TN14003 | 72.5 ± 4.9 | up to 29.8 ± 3.1 | - | - | [9] |
| [⁶⁸Ga]Ga-TD-01 | 36.33 ± 1.50 | - | - | - | [10] |
| [⁶⁸Ga]Ga-Pentixafor | > 97 | - | Daudi | 24.5 ± 1.1 | [14] |
| [¹⁸F]FPy-T140 | 6-17 | - | - | - | [15] |
Table 3: In Vivo Tumor Uptake (%ID/g)
| Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |
| [¹⁷⁷Lu]Lu-DOTA-POL3026 | U87-CXCR4+ xenograft | SUV of 1.9 | 24 h | [7][8] |
| [¹⁷⁷Lu]pentixather | Daudi xenograft | 6.8 ± 0.7 | 6 h | [16] |
| [¹⁷⁷Lu]pentixather | Daudi xenograft | 3.3 ± 0.4 | 48 h | [16] |
| [¹⁷⁷Lu]pentixather | Daudi xenograft | 2.1 ± 0.1 | 96 h | [16] |
| [¹⁷⁷Lu]DOTA-r-a-ABA-CPCR4 | Daudi xenograft | 18.3 ± 3.7 | 1 h | [17] |
| [¹⁷⁷Lu]DOTA-r-a-ABA-iodoCPCR4 | Daudi xenograft | 17.2 ± 2.0 | 1 h | [17] |
| [¹⁷⁷Lu]PentixaTher | Daudi xenograft | 12.4 ± 3.7 | 1 h | [17] |
| [¹⁸F]RPS-544 | PC3-CXCR4 xenograft | 3.4 ± 1.2 | 1 h | [4] |
| [⁶⁸Ga]NOTA-pentixafor | Daudi xenograft | 1.7 ± 0.4 | 90 min | [12] |
| [⁶⁸Ga]pentixafor | Daudi xenograft | 16.2 ± 3.8 | 90 min | [12] |
| ⁹⁹mTc-CXCR4-L | - | 2.5 | 3 h | [4] |
| ¹⁷⁷Lu-CXCR4-L | - | 1.5 | 96 h | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical research. This section outlines the methodologies for key experiments cited in the evaluation of DOTA-conjugated CXCR4 inhibitors.
Synthesis and Conjugation
The synthesis of DOTA-conjugated peptides is typically performed using solid-phase peptide synthesis (SPPS).[9][18] The DOTA chelator is then conjugated to the peptide, often at a specific lysine (B10760008) residue or the N-terminus.
Radiolabeling
Radiolabeling of DOTA-conjugated inhibitors is a critical step for their use in nuclear imaging and therapy. The process generally involves the chelation of a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) by the DOTA moiety.
Protocol for ⁶⁸Ga Labeling:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[19]
-
Reaction: Add the ⁶⁸GaCl₃ solution to a vial containing the DOTA-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate).[20]
-
Heating: Heat the reaction mixture at 95°C for 5-10 minutes.[20]
-
Purification: Pass the reaction mixture through a C18 cartridge to trap the radiolabeled peptide.[20]
-
Elution and Formulation: Elute the product with an ethanol/water mixture and formulate in sterile PBS.[20]
-
Quality Control: Determine radiochemical purity (>95%) using radio-HPLC or ITLC.[21]
In Vitro Binding Assays
Competitive binding assays are used to determine the binding affinity (IC50) of the DOTA-conjugated inhibitors for the CXCR4 receptor.[22]
Protocol for Competitive Binding Assay:
-
Cell Culture: Use a CXCR4-expressing cell line (e.g., Jurkat, CHO-CXCR4).[20]
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α).[20]
-
Competition: Add increasing concentrations of the non-radiolabeled test compound. Include controls for total and non-specific binding.[20]
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Stop the reaction by vacuum filtration and wash the filters.[20]
-
Counting: Measure the radioactivity on the filters using a gamma counter.[20]
-
Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Cellular Uptake and Internalization Assays
These assays quantify the extent to which the radiolabeled inhibitor is taken up by and internalized into CXCR4-expressing cells.
Protocol for Cellular Uptake Assay:
-
Cell Plating: Plate CXCR4-expressing cells in multi-well plates.
-
Incubation: Add the radiolabeled compound to the cells and incubate for various time points (e.g., 30, 60, 120 minutes).[13]
-
Washing: Wash the cells with ice-cold buffer to remove unbound radiotracer.
-
Lysis: Lyse the cells to release the internalized radioactivity.
-
Counting: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Expression: Express the results as a percentage of the total added activity.[13]
In Vivo Biodistribution and Imaging Studies
Animal models, typically immunodeficient mice bearing CXCR4-expressing tumor xenografts, are used to evaluate the in vivo behavior of the radiolabeled inhibitors.[12]
Protocol for In Vivo Studies:
-
Tumor Inoculation: Subcutaneously inject CXCR4-positive tumor cells into the flank of the mice.[20]
-
Radiotracer Administration: Once tumors reach a suitable size, administer a known activity of the radiolabeled inhibitor via tail vein injection.[20]
-
Imaging: At predetermined time points, perform PET/CT or SPECT/CT imaging.[20]
-
Biodistribution: At the end of the study, euthanize the animals and collect major organs and tumors.
-
Counting: Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The preclinical development of DOTA-conjugated CXCR4 inhibitors represents a promising frontier in molecular imaging and targeted radionuclide therapy. The data and protocols summarized in this guide highlight the rigorous evaluation these agents undergo. Continued research focusing on optimizing pharmacokinetics, improving tumor-to-background ratios, and exploring novel CXCR4-targeting scaffolds will be crucial for translating these promising preclinical findings into clinical applications for the benefit of patients with cancer and other CXCR4-related diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 7. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of 68Ga-DOTA-4-FBn-TN14003, a novel tracer for the imaging of CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the automated radiosynthesis of pharmaceutical grade [68Ga]Ga-Pentixafor, its pre-clinical evaluation, clinical application and radiation dosimetry aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. A new class of PentixaFor- and PentixaTher-based theranostic agents with enhanced CXCR4-targeting efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mattioli1885journals.com [mattioli1885journals.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of DOTA-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies and analytical techniques essential for the structural characterization and quality control of DOTA-peptide conjugates. These molecules are pivotal in the development of radiopharmaceuticals for both diagnostic imaging (e.g., PET) and targeted radionuclide therapy. Accurate structural analysis ensures the identity, purity, and stability of the conjugate, which are critical parameters for safety and efficacy.
Introduction to DOTA-Peptide Conjugates
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, including radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). When conjugated to a targeting peptide, the resulting DOTA-peptide conjugate serves as a vehicle to deliver radioactivity to specific sites in the body, such as tumors overexpressing certain receptors. The structural integrity of both the peptide and the DOTA-metal complex is paramount for its biological function. This guide details the analytical workflows and techniques used to confirm this integrity.
Developmental and Analytical Workflow
The development of a DOTA-peptide conjugate follows a structured workflow, from initial synthesis to final quality control. Each stage requires specific analytical checks to ensure the product meets the required specifications before proceeding to preclinical or clinical applications.
Core Analytical Techniques
A multi-modal approach is necessary for the comprehensive structural analysis of DOTA-peptide conjugates. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is indispensable for both the purification and the purity assessment of DOTA-peptides.[1][2][3] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity.[1][4]
-
For Purification (Preparative RP-HPLC): Used to isolate the desired DOTA-peptide conjugate from unreacted peptide, free DOTA, and other synthesis-related impurities.[2]
-
For Analysis (Analytical RP-HPLC): Used to determine the purity of the final conjugate. The percentage purity is calculated based on the area of the product peak relative to the total area of all peaks detected.[4][5] It is also a primary method for determining radiochemical purity after labeling.[6][7]
Table 1: Typical RP-HPLC Quality Control Parameters
| Parameter | Typical Specification | Purpose |
| Purity | ≥95% | Ensures that the bulk of the material is the desired compound. |
| Radiochemical Purity (RCP) | ≥95% | Confirms that the radionuclide is successfully chelated by the DOTA-peptide.[8] |
| Retention Time (t_R) | Consistent with reference standard (e.g., ±0.2 min) | Provides evidence of product identity. |
Mass Spectrometry (MS)
MS is the gold standard for confirming the molecular weight (MW) of the DOTA-peptide conjugate, thereby verifying its identity.[9][10][11] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used.[5][9] The analysis involves comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass.
Table 2: Example Mass Spectrometry Data for a DOTA-Peptide Conjugate
| Conjugate | Calculated Mass (Da) | Observed Mass (m/z) | Technique | Reference |
| ZD2-(Gd-DOTA) | 1686.5 | 1686.5 | MALDI-TOF | [9] |
| GVK-(Gd-DOTA) | 1731.6 | 1731.7 | MALDI-TOF | [9] |
| IGK-(Gd-DOTA) | 1681.7 | 1681.6 | MALDI-TOF | [9] |
| SGV-(Gd-DOTA) | 1630.6 | 1630.6 | MALDI-TOF | [9] |
Tandem MS (MS/MS) can be further employed to sequence the peptide portion of the conjugate, confirming that the primary amino acid structure was maintained during synthesis and conjugation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quality control due to its complexity, NMR spectroscopy provides the most detailed structural information.[13] It can elucidate the three-dimensional structure of the conjugate in solution and confirm the point of attachment of the DOTA chelator to the peptide.[14] Furthermore, NMR studies can reveal subtle structural differences between conjugates complexed with different metal ions (e.g., Ga³⁺ vs. Y³⁺), which can impact receptor binding affinity.[15]
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. The following sections provide standardized methodologies for key analytical procedures.
Protocol: ⁶⁸Ga Radiolabeling of a DOTA-Peptide
This protocol is adapted from established methods for labeling DOTA-peptides like DOTA-TATE or DOTA-TOC.[16][17][18]
Materials:
-
DOTA-peptide conjugate (e.g., DOTA-TATE), 25-35 nmol (approx. 40-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation-exchange cartridge (e.g., SCX)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
5 M NaCl / 0.1 M HCl solution
-
Sterile water for injection (WFI)
-
Heating block (95°C)
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
⁶⁸Ga Trapping: Pass the generator eluate through the cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[8][16]
-
Reagent Preparation: In a sterile reaction vial, combine 25-35 nmol of the DOTA-peptide conjugate with 0.35 mL of 1 M sodium acetate buffer.[16]
-
⁶⁸Ga Elution into Vial: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial using 0.5 mL of the 5 M NaCl/HCl solution. The final pH should be between 3.5 and 4.5.[16][19]
-
Incubation: Gently mix the solution and incubate the reaction vial at 95°C for 5-15 minutes.[16][19]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Purification (Optional): For highest purity, pass the reaction mixture through a C18 SPE cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga, then elute the labeled peptide with a small volume of 50% ethanol.[8]
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using analytical RP-HPLC or instant thin-layer chromatography (iTLC).
Protocol: Mass Spectrometry Analysis by MALDI-TOF
Materials:
-
Purified DOTA-peptide conjugate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA)
-
Solvents (e.g., acetonitrile, water, 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the purified DOTA-peptide conjugate at approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of the HCCA matrix in a 50:50 mixture of acetonitrile and water with 0.1% TFA.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture onto the MALDI target plate.[20]
-
Drying: Allow the spot to air-dry completely at room temperature, allowing co-crystallization of the sample and matrix.
-
Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., positive ion, linear or reflectron).
-
Analysis: Compare the observed molecular weight with the theoretically calculated mass of the DOTA-peptide conjugate.[20]
Relevance to Biological Function: The SSTR2 Signaling Pathway
DOTA-peptide conjugates like DOTA-TATE are designed to target specific receptors, such as the somatostatin (B550006) receptor subtype 2 (SSTR2), which is often overexpressed on neuroendocrine tumors.[21] The binding of the conjugate to SSTR2 initiates a signaling cascade that leads to internalization of the receptor-ligand complex, concentrating the radionuclide at the tumor site. Understanding this pathway is crucial for drug development. SSTR2 activation classically inhibits adenylyl cyclase and calcium influx, and can modulate key survival pathways like MAPK and AKT.[22][23][24]
Conclusion
The structural analysis of DOTA-peptide conjugates is a critical, multi-faceted process that underpins the development of safe and effective radiopharmaceuticals. A combination of HPLC for purity assessment, mass spectrometry for identity confirmation, and in some cases NMR for detailed structural elucidation, provides the necessary analytical framework. Adherence to robust, validated protocols ensures the consistent quality required for clinical translation and regulatory approval.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. semnim.es [semnim.es]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extradomain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 22. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Radiolabeling of DOTA-JM#21 Derivative 7 with Lutetium-177 for CXCR4-Targeted Applications
Introduction
The C-X-C chemokine receptor 4 (CXCR4) is a key mediator in numerous physiological and pathological processes, including cancer progression and metastasis. Its overexpression in a variety of malignancies has made it an attractive target for the development of diagnostic and therapeutic radiopharmaceuticals. The DOTA-JM#21 derivative 7 is a promising peptide-based ligand that targets CXCR4.[1] This document provides a detailed protocol for the radiolabeling of this DOTA-conjugated peptide with Lutetium-177 (¹⁷⁷Lu), a therapeutic radionuclide with favorable decay characteristics for targeted radionuclide therapy.
These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of novel radiopharmaceuticals.
Experimental Protocols
Materials and Reagents
-
DOTA-JM#21 derivative 7: Synthesized and purified to >95% purity.
-
Lutetium-177 Chloride (¹⁷⁷LuCl₃): High specific activity, no-carrier-added, in 0.04 M HCl.
-
Reaction Buffer: 0.1 M Ammonium (B1175870) Acetate (B1210297) buffer, pH 4.5-5.0.
-
Quench Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution.
-
Radioprotectant (Optional but Recommended): 50 mg/mL L-Ascorbic acid solution.
-
Solvents for Quality Control:
-
Radio-TLC: 0.1 M Sodium Citrate buffer, pH 5.5.
-
Radio-HPLC: Mobile Phase A (e.g., 0.1% TFA in water), Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
-
Sterile, pyrogen-free reaction vials and consumables.
-
Heating block or water bath.
-
Dose calibrator.
-
Radio-TLC scanner.
-
Radio-HPLC system with a C18 column.
Radiolabeling Procedure
-
Preparation:
-
In a sterile, pyrogen-free reaction vial, dissolve a predetermined amount of DOTA-JM#21 derivative 7 (e.g., 10-20 µg) in the ammonium acetate reaction buffer. The final concentration of the peptide should be optimized based on the desired specific activity.
-
If using a radioprotectant, add ascorbic acid to the peptide solution to minimize radiolysis.
-
-
Radiolabeling Reaction:
-
Quenching and Formulation:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
The final product can be formulated in a sterile saline solution for further in vitro or in vivo studies.
-
Quality Control
3.1. Radiochemical Purity (RCP) by Radio-TLC
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5.
-
Procedure:
-
Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Analyze the strip using a radio-TLC scanner.
-
-
Interpretation:
-
Acceptance Criteria: Radiochemical purity should be >95%.
3.2. Radiochemical Purity and Identity by Radio-HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector followed by a radioactivity detector.
-
Procedure:
-
Inject a small volume of the final product onto the HPLC system.
-
Run the gradient method to separate the components.
-
-
Interpretation:
-
The retention time of ¹⁷⁷Lu-DOTA-JM#21 derivative 7 should be consistent and well-separated from any impurities.
-
The identity can be confirmed by comparing the retention time with a non-radioactive standard.
-
-
Acceptance Criteria: Radiochemical purity should be >95%.
3.3. Specific Activity
-
The specific activity is calculated as the amount of radioactivity per mole of the peptide (GBq/µmol). This is determined by dividing the total radioactivity of the final product by the total amount of DOTA-JM#21 derivative 7 used in the reaction.
Stability Studies
4.1. In Vitro Stability in Buffer
-
Incubate the final radiolabeled product in the reaction buffer or PBS at room temperature.
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), analyze the radiochemical purity by radio-TLC or radio-HPLC to assess the stability of the complex.[3]
4.2. In Vitro Plasma Stability
-
Incubate the final radiolabeled product in human serum at 37°C.
-
At selected time points (e.g., 1, 4, 24 hours), precipitate the plasma proteins (e.g., with ethanol (B145695) or acetonitrile).
-
Centrifuge the mixture and analyze the supernatant for radiochemical purity using radio-HPLC to determine the percentage of intact radiolabeled peptide.[1]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Radiolabeling Conditions | ||
| pH | 4.5 - 5.0 | [2] |
| Temperature | 90 - 95°C | [2] |
| Incubation Time | 20 - 30 minutes | [2] |
| Quality Control | ||
| Radiochemical Purity (RCP) | >95% | [4][5] |
| Specific Activity | ~5.60 GBq/µmol | [6] |
| Stability | ||
| In Vitro (Buffer, 72h) | >99% | [3] |
| In Vitro (Human Plasma, 24h) | >97% | [7] |
Visualizations
Caption: Workflow for the radiolabeling of DOTA-JM#21 derivative 7 with ¹⁷⁷Lu.
Caption: Chelation of Lutetium-177 by the DOTA macrocycle on the JM#21 derivative 7 peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 4. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a 177Lu-labeled radiopeptide for targeted CXCR4 positive tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: DOTA-JM#21 Derivative 7 for SPECT/CT Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-JM#21 derivative 7, also known as Ligand-7, is a promising peptide-based radiopharmaceutical designed for the imaging of tumors that overexpress the C-X-C motif chemokine receptor 4 (CXCR4).[1][2][3] CXCR4 is a key receptor implicated in tumor progression, metastasis, and angiogenesis, making it an attractive target for diagnostic imaging and potential targeted radionuclide therapy.[4][5][6] This document provides detailed application notes and protocols for the use of DOTA-JM#21 derivative 7 in preclinical SPECT/CT imaging.
DOTA-JM#21 derivative 7 is a derivative of EPI-X4, an endogenous peptide inhibitor of CXCR4.[1][3][7][8][9] The peptide sequence is {d-Ile}-LRWSRK-Lys(DOTA)-NH2.[10] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for stable radiolabeling with trivalent radiometals suitable for SPECT imaging, such as Indium-111 (¹¹¹In). While much of the initial research has been conducted with Lutetium-177 (¹⁷⁷Lu) for theranostic purposes, the biodistribution and imaging characteristics are comparable for SPECT applications.[1][3]
Data Presentation
In Vitro Characteristics
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (IC₅₀) | 6 nM | Ghost-CXCR4 cells | [3] |
| 4 nM | Jurkat cells | [3] |
Ex Vivo Biodistribution of ¹⁷⁷Lu-DOTA-JM#21 derivative 7 in Jurkat Xenografts
The following table summarizes the biodistribution data at 1-hour post-injection in mice bearing Jurkat cell xenografts. Data is presented as percentage of injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) |
| Blood | 0.05 ± 0.01 |
| Heart | 0.02 ± 0.00 |
| Lungs | 0.06 ± 0.01 |
| Liver | 0.13 ± 0.02 |
| Spleen | 0.04 ± 0.01 |
| Kidneys | 3.33 ± 0.58 |
| Stomach | 0.02 ± 0.01 |
| Intestines | 0.05 ± 0.02 |
| Muscle | 0.02 ± 0.00 |
| Bone | 0.03 ± 0.01 |
| Tumor | 0.42 ± 0.11 |
Data extracted and adapted from Gaonkar RH, et al. J Med Chem. 2023.[1]
Tumor-to-Organ Ratios
| Ratio | Value (at 1h p.i.) |
| Tumor-to-Blood | 8.4 |
| Tumor-to-Muscle | 21.0 |
| Tumor-to-Liver | 3.2 |
| Tumor-to-Kidney | 0.13 |
Ratios calculated from the biodistribution data presented above.
Experimental Protocols
Radiolabeling of DOTA-JM#21 Derivative 7 with Indium-111
This protocol is a general guideline for the radiolabeling of DOTA-conjugated peptides with Indium-111 for SPECT imaging.
Materials:
-
DOTA-JM#21 derivative 7
-
¹¹¹InCl₃ in 0.05 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Gentisic acid solution
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add 25 µg of DOTA-JM#21 derivative 7.
-
Add 80 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add a suitable volume of ¹¹¹InCl₃ solution (e.g., 5-10 µL, corresponding to 185-370 MBq).
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 85-95°C for 30-60 minutes.[11]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Quality Control:
-
Radio-TLC: Use a suitable solvent system to separate the radiolabeled peptide from free ¹¹¹In.
-
Radio-HPLC: A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% TFA) is typically used. The radiolabeled peptide will have a longer retention time than free ¹¹¹In.[11][12]
In Vitro Cell Binding Assay
Materials:
-
CXCR4-positive tumor cells (e.g., Jurkat, Ghost-CXCR4)
-
CXCR4-negative control cells
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
¹¹¹In-DOTA-JM#21 derivative 7
-
Unlabeled DOTA-JM#21 derivative 7 (for competition assay)
-
Gamma counter
Procedure:
-
Plate CXCR4-positive and negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For total binding, add increasing concentrations of ¹¹¹In-DOTA-JM#21 derivative 7 to the wells.
-
For non-specific binding, add a large molar excess of unlabeled DOTA-JM#21 derivative 7 along with the radiolabeled compound.
-
Incubate at 37°C for 1 hour.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
In Vivo SPECT/CT Imaging in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., nude mice with Jurkat xenografts)
-
¹¹¹In-DOTA-JM#21 derivative 7 (or ¹⁷⁷Lu-DOTA-JM#21 derivative 7)
-
Animal SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined amount of the radiolabeled peptide (e.g., 10-20 MBq) via tail vein injection.
-
Position the animal in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at desired time points (e.g., 1, 4, 24 hours post-injection).[13]
-
Reconstruct the images and co-register the SPECT and CT data.
-
Analyze the images to assess tumor uptake and biodistribution of the radiotracer.
Visualizations
References
- 1. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ovid.com [ovid.com]
- 7. Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis [mdpi.com]
- 8. EPI-X4, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of DOTA-JM#21 Derivative 7 in Targeted Radionuclide Therapy: A Review of Available Information
Initial investigations into the scientific and commercial landscape for "DOTA-JM#21 derivative 7" reveal a significant lack of publicly available data to construct detailed application notes and protocols for its use in targeted radionuclide therapy. While the chemical identity of a "DOTA Conjugated JM#21 derivative 7" is noted by its CAS number (3033865-40-3) and molecular formula (C66H114N22O16), comprehensive biological data, including its specific molecular target, mechanism of action, and preclinical or clinical efficacy, remains elusive in the public domain.
This scarcity of information prevents the creation of in-depth documentation typically required by researchers, scientists, and drug development professionals. Such documentation would necessitate quantitative data on binding affinities, cellular uptake, and in vivo biodistribution, as well as detailed experimental protocols for radiolabeling, in vitro assays, and in vivo studies.
The "JM#21" designation does not correspond to a widely recognized peptide or targeting moiety in the context of radionuclide therapy within published scientific literature. Searches for "JM#21 peptide" have yielded unrelated results, including references to p21 protein-derived peptides in cancer research and cosmetic product branding, none of which are linked to a DOTA-conjugated radiopharmaceutical.
Without foundational information on the biological target and the characteristics of the JM#21 peptide, it is not possible to generate the following critical components of the requested application notes:
-
Detailed Experimental Protocols: Methodologies for radiolabeling, quality control, in vitro cell binding and internalization assays, and in vivo biodistribution and efficacy studies are highly specific to the radiopharmaceutical and its target.
-
Quantitative Data Tables: Summaries of IC50 values, binding affinities (Kd), and tissue uptake values (%ID/g) are dependent on experimental results that are not publicly available.
-
Signaling Pathway Diagrams: Visualization of the mechanism of action requires knowledge of the cellular pathways affected by the binding of DOTA-JM#21 derivative 7 to its target, which is currently unknown.
General Principles of DOTA-Peptide Radionuclide Therapy
While specific data for DOTA-JM#21 derivative 7 is unavailable, the general principles and workflows for DOTA-conjugated peptides in targeted radionuclide therapy are well-established. These provide a foundational understanding of the processes that would be involved.
Experimental Workflow for a Novel DOTA-Peptide Conjugate
The development and application of a novel DOTA-peptide conjugate for targeted radionuclide therapy typically follows a structured workflow. This process ensures the safety and efficacy of the radiopharmaceutical before it can be considered for clinical use.
Caption: Generalized workflow for the development of a DOTA-peptide radiopharmaceutical.
General Protocol for Radiolabeling DOTA-Peptides with Lutetium-177
This protocol provides a generalized procedure for labeling a DOTA-conjugated peptide with Lutetium-177 (¹⁷⁷Lu), a common therapeutic radionuclide. This is a template and would require significant optimization for a specific agent like DOTA-JM#21 derivative 7.
Materials:
-
DOTA-conjugated peptide
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 6.0)
-
Radio-TLC scanner
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile reaction vial, add a calculated amount of the DOTA-conjugated peptide.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5-5.5.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the contents and incubate the reaction vial at 90-95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
-
ITLC: Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using the chosen mobile phase. The free ¹⁷⁷Lu will move with the solvent front, while the labeled peptide will remain at the origin.
-
HPLC: Inject a sample onto a suitable HPLC column to separate the labeled peptide from any impurities.
-
-
If the radiochemical purity is below the required threshold (typically >95%), a purification step using a C18 cartridge may be necessary.
Caption: A flowchart of a general radiolabeling protocol for DOTA-peptides.
Application Note: A Step-by-Step Guide to In Vivo Tumor Targeting Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research and drug development, in vivo tumor targeting studies are a cornerstone for evaluating the efficacy and safety of novel therapeutic and diagnostic agents. These studies provide critical insights into the biodistribution, tumor accumulation, and anti-tumor activity of targeted therapies such as antibody-drug conjugates (ADCs), nanoparticles, and other targeted molecules. This application note provides a comprehensive, step-by-step experimental workflow for conducting in vivo tumor targeting studies in preclinical animal models, complete with detailed protocols, data presentation guidelines, and visual aids to ensure clarity and reproducibility.
Core Experimental Workflow
The in vivo tumor targeting workflow can be systematically broken down into several key stages, from initial model selection to terminal biodistribution analysis. This structured approach is crucial for obtaining reliable and translatable data.
Caption: A high-level overview of the experimental workflow for in vivo tumor targeting studies.
Detailed Experimental Protocols
Animal Model Selection and Tumor Inoculation
Objective: To establish a reliable tumor model for the in vivo study.
Protocol:
-
Animal Selection: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of human tumor xenografts. House animals in accordance with institutional guidelines.
-
Cell Culture: Culture human cancer cells relevant to the targeting agent (e.g., HER2-positive SK-OV-3 cells for a HER2-targeting drug) under sterile conditions.
-
Cell Preparation: On the day of inoculation, harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneous Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Post-Inoculation Monitoring: Monitor the animals regularly for tumor growth and overall health.
Tumor Growth Monitoring and Randomization
Objective: To monitor tumor progression and randomize animals into treatment groups once tumors reach a suitable size.
Protocol:
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) at least twice a week using digital calipers.[1][2]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[1][3]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group). Ensure that the average tumor volume is comparable across all groups.
Administration of the Targeting Agent
Objective: To systemically deliver the targeting agent to the tumor-bearing mice.
Protocol:
-
Agent Preparation: Prepare the targeting agent (e.g., a fluorescently labeled antibody) in a sterile vehicle solution (e.g., PBS) at the desired concentration.
-
Intravenous (IV) Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[4][5]
-
Place the mouse in a restraint device.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.[5][6]
-
Slowly inject the prepared agent (typically 100-200 µL). Successful injection is indicated by the blanching of the vein and a lack of resistance.[6]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
In Vivo Imaging
Objective: To non-invasively monitor the biodistribution and tumor accumulation of the targeting agent over time.
Protocol (for Fluorescence Imaging):
-
Imaging System Setup: Power on and initialize an in vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Imaging:
-
Image Analysis: Use the system's software to quantify the fluorescence intensity in the tumor region and other areas of interest.
Ex Vivo Biodistribution Analysis
Objective: To quantitatively determine the distribution of the targeting agent in the tumor and major organs at the study's endpoint.
Protocol:
-
Euthanasia: At the final time point, humanely euthanize the mice according to institutional guidelines.
-
Organ Harvesting: Immediately dissect and collect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).
-
Ex Vivo Imaging:
-
Arrange the harvested organs in the in vivo imaging system.
-
Acquire fluorescence images to visualize the agent's distribution.
-
-
Quantitative Analysis:
-
Weigh each organ.
-
If the agent is fluorescent, homogenize the tissues and measure the fluorescence using a plate reader.
-
If the agent is radiolabeled, use a gamma counter to measure the radioactivity in each organ.[9]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups and time points.
Table 1: Tumor Growth Inhibition
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1550 ± 210 | 0 |
| Non-Targeted Agent | 128 ± 18 | 1380 ± 195 | 11.0 |
| Targeted Agent | 122 ± 16 | 450 ± 98 | 70.9 |
Table 2: Ex Vivo Biodistribution of Targeted Agent (%ID/g)
| Organ | 24 Hours Post-Injection (Mean ± SD) | 72 Hours Post-Injection (Mean ± SD) |
| Blood | 5.2 ± 1.1 | 1.5 ± 0.4 |
| Heart | 1.8 ± 0.5 | 0.6 ± 0.2 |
| Lungs | 3.5 ± 0.8 | 1.2 ± 0.3 |
| Liver | 15.6 ± 3.2 | 8.9 ± 1.9 |
| Spleen | 2.1 ± 0.6 | 0.8 ± 0.2 |
| Kidneys | 4.8 ± 1.0 | 2.1 ± 0.5 |
| Tumor | 12.5 ± 2.5 | 18.2 ± 3.1 |
Signaling Pathway Visualization
Understanding the molecular target of the therapeutic agent is crucial. The following diagram illustrates the HER2 signaling pathway, a common target in cancer therapy.[10][11][12]
Caption: A simplified diagram of the HER2 signaling pathway, a key driver in some cancers.
Conclusion
This application note provides a foundational framework for conducting in vivo tumor targeting studies. Adherence to these detailed protocols and data presentation standards will enhance the reproducibility and impact of preclinical research, ultimately accelerating the development of more effective and targeted cancer therapies.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 3. animalcare.jhu.edu [animalcare.jhu.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. Whole-body imaging with fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: DOTA-JM#21 Derivative 7 in Glioblastoma Multiforme Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the DOTA-conjugated CXCR4 antagonist, DOTA-JM#21 derivative 7, and its potential application in glioblastoma multiforme (GBM) research. This document details the compound's characteristics, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis, radiolabeling, and evaluation in preclinical GBM models.
Introduction
Glioblastoma multiforme is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and high rates of recurrence. The C-X-C chemokine receptor 4 (CXCR4) is overexpressed in a significant portion of GBM tumors and is associated with tumor progression, invasion, and resistance to therapy.[1] This makes CXCR4 an attractive target for both molecular imaging and targeted radionuclide therapy.
DOTA-JM#21 derivative 7 is a promising peptide-based radiopharmaceutical targeting CXCR4. It is a derivative of JM#21, a truncated version of the endogenous CXCR4 antagonist EPI-X4, conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] The DOTA moiety allows for stable chelation of various radiometals for imaging (e.g., Gallium-68 for PET) and therapeutic (e.g., Lutetium-177 for targeted radionuclide therapy) applications.
Compound Specifications
| Characteristic | Value |
| Compound Name | DOTA Conjugated JM#21 derivative 7 (Ligand-7) |
| CAS Number | 3033865-40-3 |
| Molecular Formula | C66H114N22O16 |
| Molecular Weight | 1471.75 g/mol |
| Peptide Sequence | {d-Ile}-Leu-Arg-Trp-Ser-Arg-Lys-Lys(DOTA)-NH2 |
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo biodistribution data for DOTA-JM#21 derivative 7 from the foundational study by Gaonkar et al. (2023).[1] While this study was not conducted in a glioblastoma model, the data provides a strong rationale for its investigation in this context.
Table 1: In Vitro CXCR4 Binding Affinity[1]
| Cell Line | Assay | IC50 (nM) |
| Ghost-CXCR4 | 12G5 antibody competition | 6 ± 1 |
| Jurkat | 12G5 antibody competition | 4 ± 1 |
Table 2: Ex Vivo Biodistribution of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 in Jurkat Xenografts (1 hour post-injection)[1]
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.05 ± 0.01 |
| Heart | 0.04 ± 0.01 |
| Lungs | 0.11 ± 0.02 |
| Liver | 0.40 ± 0.05 |
| Spleen | 0.05 ± 0.01 |
| Pancreas | 0.03 ± 0.01 |
| Stomach | 0.03 ± 0.01 |
| Intestines | 0.04 ± 0.01 |
| Kidneys | 11.8 ± 1.5 |
| Muscle | 0.02 ± 0.01 |
| Bone | 0.04 ± 0.01 |
| Tumor | 1.20 ± 0.25 |
Signaling Pathway and Experimental Workflow
CXCR4 Signaling Pathway in Glioblastoma
Caption: CXCR4 signaling cascade in glioblastoma cells.
Experimental Workflow for Preclinical Evaluation
References
Application Notes and Protocols for PET Imaging with Gallium-68 Labeled DOTA-JM#21 Derivative 7
Disclaimer: As of December 2025, specific public data on a compound designated "DOTA-JM#21 derivative 7" is not available. The following application notes and protocols are based on the well-characterized and clinically relevant DOTA-conjugated peptide, DOTA-TATE, which serves as a representative example for the application of a hypothetical DOTA-JM#21 derivative 7 in PET imaging with Gallium-68. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with favorable decay characteristics (t½ = 68 min, β+ = 89%) for PET imaging. It is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it a convenient choice for clinical and preclinical research.
The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used to stably complex ⁶⁸Ga.[1][2][3][4][5] These DOTA-conjugates can be attached to various targeting molecules, such as peptides or antibodies, to direct the radiotracer to specific biological targets. This document provides a detailed overview of the application and protocols for a hypothetical Gallium-68 labeled DOTA-JM#21 derivative 7, using ⁶⁸Ga-DOTA-TATE as a practical model for imaging tumors that overexpress somatostatin (B550006) receptors (SSTRs).[6][7]
Principle of PET Imaging with ⁶⁸Ga-DOTA-JM#21 Derivative 7
The fundamental principle involves the specific binding of the DOTA-JM#21 derivative 7, a targeting molecule, to its biological target (e.g., a cell surface receptor). The DOTA chelator firmly sequesters the ⁶⁸Ga radionuclide.[5] Once administered, the radiotracer accumulates at the target site, and the emitted positrons travel a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the non-invasive visualization and quantification of the target's expression and distribution.
References
- 1. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Emerging chelators for nuclear imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. intheranostics.com [intheranostics.com]
- 7. radiopaedia.org [radiopaedia.org]
Troubleshooting & Optimization
Technical Support Center: DOTA-JM#21 Derivative 7 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of DOTA-JM#21 derivative 7. The information provided is based on established principles of DOTA-conjugate radiochemistry and aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling DOTA-JM#21 derivative 7?
The optimal pH for radiolabeling DOTA-conjugates is highly dependent on the radiometal being used. For Gallium-68 (⁶⁸Ga), the ideal pH range is typically between 3.5 and 4.5 to ensure the radiometal remains in a soluble, reactive state and to facilitate efficient chelation. For Lutetium-177 (¹⁷⁷Lu) and other trivalent radiometals, a slightly higher pH range of 4.5 to 5.5 is often optimal. It is crucial to avoid a pH above 6, as this can lead to the formation of metal hydroxides, which are unavailable for chelation and result in low radiolabeling efficiency.
Q2: How does temperature affect the radiolabeling efficiency of DOTA-JM#21 derivative 7?
Temperature plays a significant role in the kinetics of the chelation reaction. Generally, heating the reaction mixture accelerates the incorporation of the radiometal into the DOTA macrocycle. For most DOTA-conjugates, including derivatives like DOTA-JM#21 derivative 7, temperatures between 80°C and 95°C for 5 to 15 minutes are recommended. However, the thermal stability of the peptide itself must be considered. If DOTA-JM#21 derivative 7 is susceptible to degradation at higher temperatures, a lower temperature with a longer incubation time may be necessary to achieve high radiochemical purity.
Q3: What are common sources of metallic impurities, and how can they be minimized?
Metallic impurities can significantly compete with the desired radiometal for chelation by DOTA, leading to reduced radiolabeling efficiency. Common sources of these impurities include glassware, reagents, and the radiometal eluate itself. To minimize metallic contamination, it is essential to use metal-free labware (e.g., polypropylene (B1209903) tubes) and high-purity reagents. Pre-treating buffers and solutions with a chelating resin like Chelex can also effectively remove trace metal contaminants.
Q4: What is the purpose of a quenching agent in the radiolabeling process?
A quenching agent, such as DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid), is added after the radiolabeling reaction is complete. Its purpose is to chelate any remaining free, unreacted radiometal in the solution. This is important for accurate determination of radiochemical purity and to prevent the non-specific binding of the free radiometal during subsequent in vitro or in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of DOTA-JM#21 derivative 7.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Efficiency (<90%) | 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range for the specific radiometal. 2. Suboptimal Temperature: The reaction was not heated sufficiently, or the peptide is degrading at the temperature used. 3. Metallic Impurities: Contaminating metal ions are competing for the DOTA chelator. 4. Insufficient Precursor: The concentration of DOTA-JM#21 derivative 7 is too low relative to the amount of radioactivity. | 1. Verify and adjust the pH of the reaction mixture to the optimal range (e.g., 3.5-4.5 for ⁶⁸Ga, 4.5-5.5 for ¹⁷⁷Lu) using a calibrated pH meter. 2. Optimize the heating conditions. Increase the temperature (up to 95°C) or extend the incubation time. If peptide integrity is a concern, consider a lower temperature for a longer duration. 3. Use metal-free labware and high-purity reagents. Pre-treat buffers with a chelating resin. 4. Increase the amount of DOTA-JM#21 derivative 7 in the reaction. |
| Formation of Colloidal Radiometal | 1. High pH: The pH of the reaction mixture is too high (typically >6), leading to the formation of radiometal hydroxides. | 1. Carefully control the pH to remain within the optimal acidic range. Ensure buffers have adequate capacity to maintain the target pH. |
| Multiple Radioactive Species Observed in QC (e.g., HPLC, TLC) | 1. Radiolysis: The peptide is being damaged by the radiation, especially with high activities of certain radionuclides. 2. Impure Peptide Conjugate: The initial DOTA-JM#21 derivative 7 stock contains impurities or underivatized peptide. 3. Isomeric Forms: The DOTA conjugation resulted in different isomeric forms that may have slightly different chromatographic behavior. | 1. Add a radical scavenger , such as ethanol (B145695) or ascorbic acid, to the reaction mixture to minimize radiolysis. 2. Verify the purity of the DOTA-JM#21 derivative 7 stock using analytical methods like HPLC and mass spectrometry. 3. This is often inherent to the synthesis and may not be easily resolved post-synthesis. Ensure consistent synthesis and purification methods. |
Experimental Protocols
Protocol 1: Gallium-68 (⁶⁸Ga) Labeling of DOTA-JM#21 Derivative 7
-
Preparation:
-
Prepare a reaction vial with 10-20 µg of DOTA-JM#21 derivative 7.
-
Prepare a sodium acetate (B1210297) or HEPES buffer (0.1 M, pH 4.0).
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Labeling Reaction:
-
Add 500 µL of the buffer to the reaction vial containing the peptide.
-
Add 100-200 MBq of the ⁶⁸Ga eluate to the vial.
-
Gently mix the solution and verify that the final pH is between 3.5 and 4.5.
-
Incubate the reaction vial in a heating block at 95°C for 10 minutes.
-
-
Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Optionally, add a quenching agent like DTPA to a final concentration of 1 mM.
-
Protocol 2: Lutetium-177 (¹⁷⁷Lu) Labeling of DOTA-JM#21 Derivative 7
-
Preparation:
-
Prepare a reaction vial with 20-50 µg of DOTA-JM#21 derivative 7.
-
Prepare a sodium acetate or ammonium (B1175870) acetate buffer (0.1 M, pH 5.0).
-
Prepare a gentisic acid/ascorbic acid solution as a radical scavenger.
-
-
Labeling Reaction:
-
Add 200 µL of the buffer to the reaction vial.
-
Add 50 µL of the radical scavenger solution.
-
Add 200-500 MBq of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the solution and confirm the final pH is between 4.5 and 5.5.
-
Incubate the reaction vial in a heating block at 90°C for 15-20 minutes.
-
-
Quality Control:
-
After incubation, cool the vial to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Add DTPA to a final concentration of 1 mM to chelate any unreacted ¹⁷⁷Lu.
-
Visualizations
Caption: General workflow for the radiolabeling of DOTA-JM#21 derivative 7.
Reducing off-target uptake of DOTA-JM#21 derivative 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the DOTA-JM#21 derivative 7. The focus is on addressing the common challenge of high off-target uptake, particularly in the kidneys, and providing strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is DOTA-JM#21 derivative 7?
A1: DOTA-JM#21 derivative 7 is a peptide-based radiopharmaceutical conjugate. It comprises a targeting peptide (JM#21 derivative 7) conjugated to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is used to stably chelate radiometals for applications in nuclear imaging and therapy.
Q2: What are the primary factors contributing to high off-target uptake of DOTA-conjugated peptides?
A2: High off-target uptake, especially in the kidneys, is a common challenge with peptide-based radiopharmaceuticals. The primary contributing factors include:
-
Renal Clearance Pathway: Small peptides are predominantly cleared from the body via the kidneys.[1]
-
Proximal Tubule Reabsorption: The peptide can be reabsorbed in the proximal tubules of the kidneys, leading to prolonged retention.
-
Net Charge of the Peptide: The overall charge of the DOTA-peptide conjugate significantly influences its biodistribution. Positively charged peptides tend to have higher kidney uptake.[2][3]
-
Hydrophilicity/Lipophilicity: The balance between water and fat solubility can affect how the compound interacts with non-target tissues.[4]
-
In Vivo Stability: Poor stability of the radiolabeled conjugate in the bloodstream can lead to the release of the radiometal, which may then accumulate in other tissues.
Q3: How can the net charge of DOTA-JM#21 derivative 7 be modified to reduce kidney uptake?
A3: Modifying the net charge of the peptide is a key strategy to reduce renal retention. Introducing negatively charged amino acids (e.g., glutamic acid, aspartic acid) into the peptide sequence or linker can decrease the overall positive charge, thereby reducing kidney uptake.[2][3] However, it is crucial to assess how these modifications affect the peptide's binding affinity to its target.
Troubleshooting Guides
Issue 1: High Kidney Uptake Observed in Preclinical Imaging or Biodistribution Studies
| Possible Cause | Troubleshooting Step | Rationale |
| High positive net charge of the peptide conjugate. | 1. Sequence Modification: Synthesize analogs of JM#21 derivative 7 with additional negatively charged amino acids (e.g., aspartate, glutamate). 2. Linker Modification: Introduce an anionic linker between the peptide and the DOTA chelator. | Increasing the net negative charge has been shown to significantly decrease renal uptake of DOTA-conjugated peptides.[2][3] |
| Proximal tubule reabsorption. | 1. Co-administration of Basic Amino Acids: Administer a solution of L-lysine or a combination of L-lysine and L-arginine before and/or during the injection of the radiopharmaceutical. 2. Co-administration of Gelofusine: Infuse Gelofusine prior to the administration of the DOTA-peptide. | Basic amino acids and Gelofusine can compete for reabsorption in the proximal tubules, thereby blocking the uptake of the radiolabeled peptide.[5] |
| Suboptimal radiolabeling leading to instability. | Review and optimize the radiolabeling protocol. Ensure high radiochemical purity (>95%). | Impurities or unstable complexes can lead to altered biodistribution and non-specific uptake. |
Issue 2: Low Radiochemical Purity (<95%) after Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the reaction mixture. | Optimize the pH of the labeling reaction. For most DOTA conjugations with trivalent radiometals (e.g., 177Lu, 90Y, 68Ga), the optimal pH is typically between 4.0 and 5.0.[6][7] | The kinetics of DOTA chelation are highly pH-dependent. A pH that is too low will slow down the reaction, while a pH that is too high can lead to the formation of radiometal hydroxides.[6][7] |
| Suboptimal reaction temperature and time. | Adjust the incubation temperature and time. For 177Lu and 90Y, 20 minutes at 80°C is often sufficient, while 111In may require 30 minutes at 100°C.[6][7] | Radiolabeling kinetics vary for different radionuclides. |
| Presence of metal contaminants in the radionuclide solution or buffer. | Use high-purity water and reagents. If metal contamination is suspected in the radionuclide vial, consider using a metal scavenger resin prior to labeling. | Contaminating metal ions can compete with the intended radiometal for chelation by DOTA.[6] |
| Peptide degradation. | Verify the purity and integrity of the DOTA-JM#21 derivative 7 conjugate using analytical techniques like HPLC-MS. | If the peptide has degraded, there will be fewer functional DOTA chelators available for labeling. |
Data Presentation
Table 1: Impact of Net Charge on Kidney Uptake of a [68Ga]Ga-DOTA-TATE Derivative
| Net Charge of Peptide | Kidney Uptake (%ID/g at 2h post-injection) | Reference |
| +2 | ~333% | [2][3] |
| +1 | ~272% | [2][3] |
| 0 | Decreased vs. positive, but unstable in serum | [2][3] |
| -1 | ~15% | [2][3] |
| -2 | ~16% | [2][3] |
Note: This data is for a DOTA-TATE derivative and serves as an example of the effect of charge on renal uptake. Results for DOTA-JM#21 derivative 7 may vary.
Experimental Protocols
Protocol 1: General Radiolabeling of DOTA-JM#21 derivative 7 with Lutetium-177
-
Preparation:
-
Prepare a stock solution of DOTA-JM#21 derivative 7 in high-purity water (e.g., 1 mg/mL).
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Thaw the 177LuCl3 solution.
-
-
Reaction:
-
In a sterile reaction vial, add a specific amount of the DOTA-JM#21 derivative 7 stock solution (e.g., 10 µg).
-
Add the reaction buffer.
-
Carefully add the required activity of 177LuCl3.
-
Gently mix the solution.
-
-
Incubation:
-
Quality Control:
-
After incubation, cool the vial to room temperature.
-
Determine the radiochemical purity (RCP) using radio-HPLC or iTLC. The RCP should be >95%.
-
Optionally, add a quenching agent like DTPA to complex any free 177Lu.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge to remove unreacted 177Lu and hydrophilic impurities.
-
Visualizations
References
- 1. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 2. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives | CoLab [colab.ws]
- 4. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Issues with DOTA-Peptide Conjugates in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DOTA-peptide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DOTA-peptide conjugate instability in serum?
A1: The instability of DOTA-peptide conjugates in serum is primarily attributed to two main factors:
-
Enzymatic Degradation: The peptide backbone of the conjugate is susceptible to cleavage by proteases and peptidases present in serum. This is often the main pathway for the degradation of many therapeutic peptides.[1]
-
Transchelation: The radiometal chelated by the DOTA macrocycle can be transferred to other molecules with strong chelating properties, such as serum proteins like transferrin. This is a greater concern for some radiometals than others and depends on the kinetic inertness of the DOTA-metal complex.[2][3]
Q2: How can I improve the stability of my DOTA-peptide conjugate against enzymatic degradation?
A2: Several strategies can be employed to enhance peptide stability against enzymatic cleavage:
-
Amino Acid Substitution: Replacing L-amino acids at or near cleavage sites with D-amino acids can significantly increase resistance to proteases, thereby improving serum stability.[4][5][6]
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases, which cleave peptides from their ends.[7]
-
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteases, leading to a longer serum half-life.[8][9] The length and site of PEGylation can influence the degree of stabilization.[10]
-
Cyclization: Cyclizing the peptide can make it less accessible to proteases and improve its conformational stability.[1]
Q3: Which radiometals form the most stable complexes with DOTA in serum?
A3: DOTA is known for forming highly stable complexes with many trivalent radiometals. The macrocyclic structure of DOTA provides high thermodynamic stability and kinetic inertness, which is crucial for in vivo applications.[11] However, the stability can vary. For instance, while generally stable, ⁶⁸Ga-DOTA complexes have shown some susceptibility to transchelation.[12] Chelators like NOTA have been shown in some studies to form even more stable complexes with ⁶⁸Ga under certain conditions.[12]
Q4: What is peptide aggregation and how can it be prevented?
A4: Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, species.[13] This can be influenced by factors such as peptide sequence (especially hydrophobic residues), concentration, pH, and temperature.[13][14] To prevent aggregation, consider the following:
-
Sequence Design: Keep the content of hydrophobic amino acids below 50% and include charged amino acids.[14]
-
Backbone Protection: Utilizing backbone-protecting groups like Hmb or Dmb during synthesis can disrupt the hydrogen bonding that leads to aggregation.[15]
-
Formulation: The use of excipients like certain amino acids (e.g., arginine, glycine) can help to reduce aggregation.[13]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Radiolabeled Peptide in a Serum Stability Assay
| Potential Cause | Recommended Action(s) |
| Enzymatic Degradation of the Peptide | Verify the peptide sequence for known protease cleavage sites. Consider synthesizing analogs with D-amino acid substitutions at susceptible positions or modifying the N- and C-termini (acetylation/amidation).[4][7] PEGylating the peptide can also provide steric hindrance to protect against enzymatic attack.[8] |
| Transchelation of the Radiometal | If using a radiometal known to have lower kinetic stability with DOTA (e.g., ⁶⁸Ga), consider using an alternative chelator like NOTA, which may offer improved stability.[12] Ensure that all buffers and reagents used are free of competing metal ion contaminants.[2] |
| Suboptimal Assay Conditions | Ensure the serum stability assay is performed at a physiological temperature (37°C) and for appropriate time points (e.g., 0, 30, 60, 120, 240 minutes).[2] Use fresh, high-quality serum for the assay. |
| Radiolysis | If using high concentrations of radioactivity, the peptide may be degrading due to radiolysis. Add a radical scavenger, such as ascorbic acid or ethanol, to the formulation.[2] |
Issue 2: Low Radiolabeling Yield
| Potential Cause | Recommended Action(s) |
| Suboptimal pH | The pH of the reaction mixture should be within the optimal range for the specific radiometal (e.g., pH 3.5-4.5 for ⁶⁸Ga).[2] Use a suitable buffer like sodium acetate (B1210297) or HEPES to maintain the correct pH. |
| Incorrect Temperature or Incubation Time | Ensure the reaction is heated to the optimal temperature (e.g., 85-95°C for ⁶⁸Ga-DOTA labeling) for a sufficient duration (e.g., 8-12 minutes).[2] |
| Competing Metal Ion Contamination | Use metal-free reagents, buffers, and vials. Contaminating metal ions can compete with the radiometal for the DOTA chelator.[2] |
| Degraded DOTA-Peptide Conjugate | Verify the integrity and purity of your DOTA-peptide conjugate stock solution using HPLC-UV/MS.[2] Peptides should be stored lyophilized at -20°C or -80°C to prevent degradation.[16] |
Quantitative Data on Serum Stability
The following tables summarize quantitative data on the stability of various DOTA-peptide conjugates in serum. Note that experimental conditions can vary between studies, affecting direct comparisons.
Table 1: Serum Stability of DOTA-Somatostatin Analogs
| Conjugate | Radiometal | Serum Type | Time Point | % Intact Conjugate | Reference(s) |
| DOTA-TATE | ¹⁷⁷Lu | Human Plasma | 4 h | ~82% | [17] |
| DOTA-TATE | ¹⁷⁷Lu | Human Plasma | 24 h | ~23% | [17] |
| DOTA-TATE | ⁶⁸Ga | Human Serum | 3 h | ≥ 95% | [12] |
| NOTA-TATE | ⁶⁸Ga | Human Serum | 3 h | ≥ 99% | [12] |
| DOTA-TOC | ⁶⁸Ga | Not Specified | 1 h | ~31.6 ± 16.0 (SUR) | [18] |
| DATA-TOC | ⁶⁸Ga | Not Specified | 1 h | ~28.1 ± 1.3 (SUR) | [18] |
Table 2: Serum Stability of DOTA-RGD Peptides
| Conjugate | Radiometal | Serum Type | Time Point | % Intact Conjugate | Reference(s) |
| DOTA-E(cRGDfK)₂ | ⁶⁸Ga | Human Serum Albumin | 2 h | > 95% | [19] |
| DOTA-RGD | ⁶⁴Cu | Human & Mouse Serum | 24 h | Stable | [20] |
| DOTA-PEG-RGD₂ | ⁶⁴Cu | Human Serum | 24 h | > 90% | [21] |
Table 3: Effect of PEGylation on Serum Stability
| Conjugate | Serum Type | Time Point | % Intact Conjugate | Reference(s) |
| A20FMDV2 (non-PEGylated) | Rat Serum | 24 h | Almost completely degraded | [8] |
| PEGylated A20FMDV2 | Rat Serum | 48 h | > 30% | [8] |
| [¹¹¹In]-DTPA-A20FMDV2 (non-PEGylated) | Human Plasma | 24 h | ~73% | [8][22] |
| DOTA-A9 (non-PEGylated) | Human Serum | 6 h | > 95% | [9] |
| DOTA-PEG₄-A9 | Human Serum | 6 h | > 95% | [9] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a radiolabeled DOTA-peptide conjugate in human serum.
1. Materials and Reagents:
-
Purified radiolabeled DOTA-peptide conjugate
-
Fresh human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector
2. Procedure:
-
Preparation: Aliquot the purified radiolabeled DOTA-peptide conjugate into separate microcentrifuge tubes.
-
Incubation: Add a known volume of fresh human serum to each tube to achieve the desired final concentration of the conjugate. A control sample should be prepared by adding the conjugate to PBS. Incubate all samples at 37°C.
-
Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from the incubation mixture.
-
Protein Precipitation: To stop enzymatic activity and separate the conjugate from serum proteins, add an equal volume of cold acetonitrile (with 0.1% TFA) to the aliquot. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).[2]
-
Analysis: Carefully collect the supernatant and analyze it by radio-RP-HPLC to separate the intact conjugate from any radiolabeled metabolites or free radiometal.
-
Quantification: Determine the percentage of intact conjugate at each time point by integrating the area of the corresponding radioactive peak.
Protocol 2: Identification of Peptide Degradation Products by LC-MS
This protocol describes a general workflow for identifying the cleavage sites in a peptide after incubation in serum.
1. Materials and Reagents:
-
Non-radiolabeled DOTA-peptide conjugate
-
Human serum
-
Acetonitrile (ACN) and Formic Acid (FA) for LC-MS
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., nano-LC coupled to an Orbitrap MS)
2. Procedure:
-
Incubation: Incubate the DOTA-peptide conjugate with human serum at 37°C for a time sufficient to generate degradation products (determined from a stability assay).
-
Sample Preparation: Precipitate the serum proteins using ACN or another suitable organic solvent. Centrifuge to pellet the proteins.[16]
-
Sample Cleanup (Optional): The supernatant can be further purified and concentrated using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The peptides will be separated by the LC column and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Analyze the MS/MS spectra of the degradation products to determine their amino acid sequences. This can be done using de novo sequencing software.[23] By comparing the sequences of the fragments to the parent peptide, the enzymatic cleavage sites can be identified.
Visualizations
References
- 1. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma | MDPI [mdpi.com]
- 9. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Stability [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Optimizing injection protocols for DOTA-JM#21 derivative 7 in mice
Technical Support Center: DOTA-JM#21 Derivative 7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing injection protocols and troubleshooting common issues encountered when working with the DOTA-JM#21 derivative 7 (hereafter referred to as DOTA-Peptide-7) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for DOTA-Peptide-7 in mice?
A1: The most common and recommended route of administration for DOTA-conjugated peptides like DOTA-Peptide-7 is intravenous (IV) injection, typically via the tail vein.[1] This route ensures immediate entry into the systemic circulation, leading to rapid distribution to target tissues and enabling accurate pharmacokinetic assessments.[2][3] Subcutaneous injections can also be used but may result in slower absorption and altered biodistribution profiles.[1]
Q2: What is a typical injection volume and peptide dose for a mouse?
A2: The injection volume should be minimized to avoid adverse hemodynamic effects. A standard volume is 100-150 µL per mouse.[4][5] The peptide dose will depend on the specific activity of the radiolabeled compound and the imaging or therapeutic goals. For imaging studies, a typical dose might range from 4 to 7 MBq.[6] For biodistribution studies, a dose of approximately 3.3 ± 0.8 MBq has been used.[4] It is crucial to determine the optimal dose for your specific application through pilot studies.
Q3: How should DOTA-Peptide-7 be formulated for injection?
A3: DOTA-Peptide-7 should be reconstituted in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS) or 0.9% saline.[7] The final formulation should be filtered through a 0.22 µm sterile filter before injection to ensure sterility. The pH of the final solution should be verified to be within a physiological range (typically 6.5-7.5).
Q4: Are there any special considerations for animal preparation before injection?
A4: Proper animal preparation is key for reproducible results. Mice should be adequately hydrated.[8] Depending on the target receptor, fasting may or may not be required. If the peptide targets a receptor that is affected by circulating ligands (e.g., somatostatin (B550006) receptors), a washout period for any interfering drugs may be necessary.[8][9] For imaging procedures, anesthesia is required to immobilize the animal during scanning.
Q5: How can I confirm the stability of the radiolabeled DOTA-Peptide-7 before injection?
A5: The stability of the radiolabeled peptide should be assessed using methods like High-Performance Liquid Chromatography (HPLC) or instant thin-layer chromatography (ITLC).[10][11] These methods can separate the labeled peptide from free radionuclide, ensuring high radiochemical purity (ideally >95%) before injection.[10] Stability should be checked at various time points after radiolabeling to ensure the compound remains intact until the time of injection.
Troubleshooting Guides
Issue 1: Low Tumor Uptake or Poor Target-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Poor Radiochemical Purity | Verify the radiochemical purity of the injectate using HPLC or ITLC. A purity of >95% is recommended. If purity is low, optimize the radiolabeling protocol. |
| Low Receptor Expression | Confirm the expression of the target receptor in your tumor model using methods like immunohistochemistry (IHC) or western blot. |
| Receptor Saturation | The injected peptide mass may be too high, leading to saturation of the target receptors. Try reducing the total peptide dose. Consider co-injecting with an excess of non-radiolabeled peptide as a blocking control to confirm specific uptake.[4][12] |
| Suboptimal Imaging Timepoint | The time between injection and imaging may not be optimal for achieving the best contrast. Perform a time-course study (e.g., imaging at 1h, 4h, 24h post-injection) to determine the point of maximum tumor uptake and clearance from background tissues.[8] |
| In vivo Instability | The peptide may be rapidly degraded in vivo. Analyze blood or urine samples at different time points to assess the metabolic stability of the compound. Structural modifications to the peptide may be needed to improve stability.[2] |
Issue 2: High Background Signal, Especially in Kidneys or Liver
| Potential Cause | Troubleshooting Step |
| Renal Clearance Pathway | Small peptides are often cleared through the kidneys, leading to high renal accumulation.[3][12] Strategies to reduce this include co-infusion of basic amino acids (e.g., lysine (B10760008) and arginine) to block reabsorption.[13] |
| Hepatobiliary Clearance | High liver uptake may indicate clearance through the hepatobiliary system. This can be influenced by the lipophilicity of the peptide. Modifying the peptide sequence or linker may alter the clearance pathway. |
| Release of Free Radionuclide | If the chelation of the radionuclide by DOTA is not stable in vivo, the free radionuclide may accumulate in non-target organs like bone.[12] Assess in vivo stability by analyzing organ distribution of the free radionuclide versus the chelated peptide. |
| Non-specific Binding | The peptide may exhibit non-specific binding to plasma proteins or other tissues. Introducing modifications like PEGylation can sometimes reduce non-specific uptake.[14] |
Issue 3: Injection Failure or Animal Distress
| Potential Cause | Troubleshooting Step |
| Improper Tail Vein Injection | This can lead to subcutaneous or perivascular administration, resulting in a localized "hot spot" at the injection site and poor systemic distribution. Ensure proper training in tail vein injection techniques. Use of a restraining device and a heat lamp to dilate the tail veins can be helpful. |
| Injectate is not at Physiological pH or is not Iso-osmotic | Verify the pH and osmolarity of the final formulation. Adjust with sterile saline or PBS as needed. |
| Injection Rate is Too Fast | A rapid bolus injection can cause cardiac distress. Inject the solution slowly and steadily, for example, at a rate of 0.3 µL/min.[5] |
| Air Embolism | Ensure the syringe is completely free of air bubbles before injection, as even small bubbles can be fatal to the mouse. |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Peptide-7 with Gallium-68 (⁶⁸Ga)
-
Preparation: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Buffering: Add 10-20 µg of DOTA-Peptide-7 to a sterile reaction vial. Add a sodium acetate (B1210297) or HEPES buffer to adjust the pH to 4.0-4.5 for optimal labeling.
-
Labeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-10 minutes.[14] Microwave heating can shorten this time.[4]
-
Quality Control: After cooling, perform quality control using ITLC or radio-HPLC to determine the radiochemical purity.[10]
-
Purification (if necessary): If radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Final Formulation: Elute the final product from the purification cartridge with ethanol (B145695) and dilute with sterile saline or PBS for injection. Pass the final solution through a 0.22 µm sterile filter.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Preparation: Use tumor-bearing mice (e.g., subcutaneous xenografts) when tumors reach a suitable size (e.g., 100-200 mm³).
-
Dose Preparation: Prepare the radiolabeled DOTA-Peptide-7 in a sterile syringe at the desired activity concentration (e.g., 1-4 MBq in 100 µL).
-
Injection: Anesthetize the mouse and inject the prepared dose via the tail vein. Record the exact injected dose by measuring the syringe before and after injection in a dose calibrator.
-
Uptake Period: Allow the peptide to distribute for a predetermined amount of time (e.g., 60 minutes).[4]
-
Euthanasia and Dissection: At the end of the uptake period, euthanize the mouse according to approved institutional protocols. Collect blood via cardiac puncture and then dissect all major organs of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each organ and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables contain representative data based on typical DOTA-conjugated peptides. Actual results for DOTA-Peptide-7 may vary.
Table 1: Representative Biodistribution of a ⁶⁸Ga-DOTA-Peptide in Tumor-Bearing Mice (1h p.i.)
| Organ | Mean %ID/g ± SD (n=4) |
| Blood | 1.5 ± 0.4 |
| Tumor | 8.2 ± 1.9 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.1 ± 0.3 |
| Liver | 2.5 ± 0.7 |
| Spleen | 0.9 ± 0.2 |
| Kidneys | 15.6 ± 3.1 |
| Muscle | 0.6 ± 0.1 |
| Bone | 1.2 ± 0.4 |
Table 2: Radiolabeling and Quality Control Parameters
| Parameter | Value |
| Precursor Amount | 15 µg |
| Radionuclide | Gallium-68 (⁶⁸Ga) |
| Reaction Time | 7 minutes |
| Reaction Temperature | 95°C |
| Radiochemical Purity (RCP) | > 98% |
| Molar Activity | 12-24 MBq/nmol |
Visualizations
References
- 1. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Derivation of a Compartmental Model for Quantifying 64Cu-DOTA-RGD Kinetics in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. radiology.unm.edu [radiology.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ga-68-Labeled Affibody Molecule-Based Radiopharmaceutical Targeting Platelet Derived Growth Factor Receptor Beta for Detection of Active Fibrosis in Patients with Myocardial Infarction [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low tumor-to-background ratios in imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low tumor-to-background ratios in preclinical imaging studies.
Troubleshooting Guide
My tumor-to-background ratio is low. Where do I start?
A low tumor-to-background ratio can be caused by a variety of factors, ranging from the imaging probe itself to the experimental setup and biological variables. A systematic approach is the key to identifying and resolving the issue. Start by evaluating the three main components of your experiment: the imaging probe, the biological model, and your imaging protocol.
FAQs: Probe-Related Issues
Q1: How can I be sure my imaging probe is of high quality?
Poor quality of the imaging probe is a frequent cause of suboptimal imaging results. It is crucial to perform quality control (QC) checks before in vivo studies.
For Radiotracers (e.g., PET, SPECT):
-
Radiochemical Purity (RCP): This is the most critical QC parameter and measures the percentage of the radionuclide in the desired chemical form.[1] RCP should be determined before each imaging study. The acceptable limit for diagnostic radiopharmaceuticals is typically ≥95%.[2]
-
Sterility and Endotoxins: Ensure the probe is sterile and free of pyrogens to prevent adverse reactions in the animals.[3]
For Optical Probes (e.g., Fluorescence):
-
Chemical Purity: Confirm the purity of the probe using methods like HPLC or mass spectrometry.
-
Fluorophore Integrity: Ensure the fluorescent dye has not degraded and retains its spectral properties.
Q2: My probe shows high non-specific binding. What can I do?
High background signal is often due to the non-specific accumulation of the probe in healthy tissues.[4]
-
Probe Design: The physicochemical properties of your probe, such as its charge and lipophilicity, can significantly influence its biodistribution.[5] Modifying the linker or chelator can sometimes reduce non-specific uptake in organs like the liver and kidneys.[6][7][8]
-
Blocking Agents: For targeted probes, especially antibodies, consider administering a dose of the unlabeled targeting molecule before injecting the labeled probe to saturate non-specific binding sites.[9]
-
Increase Washout Time: Allowing more time between probe administration and imaging can help clear the probe from non-target tissues, improving the tumor-to-background ratio.[9]
Q3: The signal from my probe is weak. What are the possible causes?
A weak signal can result from issues with the probe's stability, targeting affinity, or the signal-generating component itself.
-
Probe Stability: Assess the in vitro and in vivo stability of your probe to ensure it is not degrading before it reaches the target.[9]
-
Binding Affinity (Kd): The probe's affinity for its target is critical for good tumor retention. Affinity is measured by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.[10][11][12] For most imaging applications, a Kd in the nanomolar (nM) range is desirable.[12]
-
Fluorophore Quenching: For fluorescent probes, ensure that the fluorophore is not quenched due to aggregation or interaction with other molecules.
FAQs: Biological and Experimental Variables
Q4: How does the biology of my tumor model affect the imaging results?
The characteristics of your animal model are a major determinant of imaging success.
-
Target Expression: Confirm the expression level of the target molecule (e.g., receptor, enzyme) in your tumor model using methods like immunohistochemistry (IHC) or western blotting. Low target expression will inevitably lead to a low tumor signal.[9]
-
Tumor Vasculature and Permeability: The probe needs to be delivered to the tumor cells via the bloodstream. Poorly vascularized tumors may show low probe accumulation.
-
Animal Diet: For fluorescence imaging, standard animal chow can be a source of high autofluorescence. Switching the animals to a purified, low-fluorescence diet for at least a week before imaging can significantly reduce background signal.[9]
Q5: When is the optimal time to image after probe administration?
The optimal imaging time point is a balance between allowing for maximal tumor uptake and sufficient clearance from background tissues. This will depend on the pharmacokinetics of your specific probe.
-
Small Molecules and Peptides: These probes typically have rapid clearance and may be imaged within minutes to a few hours post-injection.
-
Antibodies and Nanoparticles: These larger molecules have longer circulation times, and the optimal imaging window may be 24 to 72 hours or even longer post-injection.[13]
It is recommended to perform a pilot study with imaging at multiple time points to determine the optimal window for your probe and model.
Q6: I am seeing high signal in the liver and kidneys. Is this normal?
The liver and kidneys are the primary organs for the clearance of many imaging probes.[5] High uptake in these organs can be a significant source of background. While some uptake is expected, excessive accumulation may indicate a problem with your probe's clearance profile. Modifying the probe's size, charge, or linker can sometimes alter the clearance route to reduce uptake in these organs.[6][7][8]
FAQs: Imaging Protocol and Data Analysis
Q7: How can I optimize my imaging instrument settings?
Incorrect instrument settings can lead to poor image quality and a low tumor-to-background ratio.
-
For Fluorescence Imaging:
-
Exposure Time: Use the shortest exposure time that provides a good signal to minimize photobleaching and background noise.
-
Filters: Use narrow bandpass filters to specifically detect the signal from your probe and exclude autofluorescence.[9]
-
-
For PET/CT Imaging:
Q8: How does data analysis affect the tumor-to-background ratio?
The way you quantify your imaging data can have a significant impact on the calculated tumor-to-background ratio.
-
Region of Interest (ROI) Placement: Be consistent and objective in how you draw ROIs around the tumor and background tissues. It is good practice to have a standardized protocol for ROI placement.
-
Background ROI Selection: The choice of background region is critical. A muscle tissue in a contralateral location is often a good choice for a background ROI.
Quantitative Data Summary
| Parameter | Modality | Typical Values/Ranges | Significance |
| Radiochemical Purity (RCP) | PET, SPECT | ≥95% for diagnostic agents | Ensures that the radioactivity is associated with the active targeting molecule.[2][3] |
| Binding Affinity (Kd) | All | High Affinity: 1-100 nM Moderate Affinity: 100 nM - 1 µM | A lower Kd indicates stronger binding to the target, leading to better tumor retention.[12][16] |
| Optimal Imaging Time | PET, SPECT, Fluorescence | Small Molecules: 30 min - 2 hr Peptides: 1 - 4 hr Antibodies: 24 - 72 hr | Varies depending on the pharmacokinetics of the probe.[13][17] |
| Standardized Uptake Value (SUV) | PET | Varies widely by tracer and tumor type | A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight. |
Key Experimental Protocols
Protocol 1: Radiochemical Purity (RCP) Testing by HPLC
This protocol outlines the general steps for determining the RCP of a radiopharmaceutical using High-Performance Liquid Chromatography (HPLC).
-
System Preparation:
-
Prepare the mobile phase (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) and degas it.[18][19]
-
Equilibrate the HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.[19][20]
-
-
Sample Preparation:
-
Dilute a small aliquot of the radiopharmaceutical in the mobile phase.
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the RCP as the percentage of the total radioactivity that is present in the peak corresponding to the desired radiolabeled compound.[21]
-
Protocol 2: In Vivo Biodistribution Study
This protocol provides a general workflow for conducting a biodistribution study in a rodent tumor model.
-
Animal Preparation:
-
Probe Administration:
-
Administer a known amount of the imaging probe via intravenous (tail vein) injection.
-
-
Tissue Collection:
-
At predetermined time points post-injection, euthanize the animals.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Radioactivity Measurement (for radiotracers):
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Fluorescence Measurement (for optical probes):
-
Image the dissected tissues using an in vivo imaging system.[9]
-
Quantify the fluorescence intensity in each tissue.
-
-
Data Analysis:
-
For radiotracers, calculate the percent injected dose per gram of tissue (%ID/g) for each organ.
-
For optical probes, calculate the radiant efficiency or other appropriate fluorescence units per gram of tissue.
-
Calculate the tumor-to-tissue ratios for key organs.
-
Visualizations
Signaling Pathway
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Recruits"]; EGFR -> PI3K [label="Activates"]; Grb2 -> SOS; SOS -> Ras; Ras -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription [label="Translocates & Activates"]; PI3K -> PIP2; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Transcription [label="Regulates"];
// Invisible edges for layout edge [style=invis]; Grb2 -> PI3K; }
Caption: Simplified EGFR signaling pathway, a common target for cancer imaging probes.[23][24][25][26][27]
Experimental and Logical Workflows
Caption: A decision-making workflow for troubleshooting low tumor-to-background ratios.
Caption: A general experimental workflow for an in vivo imaging study.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. corelab.gcni.cuhk.edu.hk [corelab.gcni.cuhk.edu.hk]
- 5. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Fidabio [fidabio.com]
- 13. mdpi.com [mdpi.com]
- 14. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 15. cancerimagingarchive.net [cancerimagingarchive.net]
- 16. researchgate.net [researchgate.net]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. aaci-cancer.org [aaci-cancer.org]
Technical Support Center: Minimizing Kidney Retention of Radiolabeled DOTA Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled DOTA peptides. The aim is to address common challenges encountered during experiments to minimize kidney retention and subsequent nephrotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high kidney uptake of our radiolabeled DOTA peptide in preclinical models. What are the primary causes and how can we troubleshoot this?
High kidney retention of radiolabeled peptides is a common challenge, primarily due to their filtration through the glomerulus and subsequent reabsorption by the proximal tubular cells of the kidneys.[1][2][3] This process is largely mediated by endocytic receptors, with the megalin receptor playing a significant role.[2][4][5]
Troubleshooting Steps:
-
Verify Radiopharmaceutical Stability: Ensure the radiometal-chelator complex is stable in vivo. Dissociation of the radiometal from the DOTA chelator can lead to altered biodistribution and increased kidney accumulation.[6]
-
Analyze Peptide Charge: The overall charge of the peptide significantly influences renal uptake. Positively charged peptides tend to have higher kidney retention due to electrostatic interactions with the negatively charged surface of the proximal tubular cells.[7][8][9] Conversely, negatively charged derivatives often exhibit lower kidney accumulation.[7][8][9]
-
Implement Competitive Inhibition: Co-infusion of agents that compete for binding to the megalin and cubilin receptors is a standard strategy to reduce kidney uptake.[2][5]
Q2: What are the most effective agents for reducing kidney retention and what is the mechanism of action?
Several agents have proven effective in reducing the renal uptake of radiolabeled peptides. The primary mechanism is competitive inhibition of the reabsorption process in the proximal tubules.[2][4]
-
Basic Amino Acids (L-lysine and L-arginine): Co-infusion of these positively charged amino acids is a standard clinical practice, particularly for somatostatin (B550006) analogues like DOTA-TATE. They compete with the radiolabeled peptides for reabsorption.[5][10] However, their effectiveness can vary for different peptides.[6][11] High doses may also lead to side effects such as nausea, vomiting, and hyperkalemia.[5][12][13]
-
Gelatin-Based Plasma Expanders (e.g., Gelofusine): Gelofusine, a succinylated gelatin, has been shown to be highly effective in reducing kidney uptake for a variety of peptides, in some cases more so than amino acids.[1][6][14] It is thought to work by saturating the megalin receptor.[4][6] An advantage is that it often does not negatively impact tumor uptake, thus improving the tumor-to-kidney ratio.[6]
-
Albumin and Albumin Fragments: As a natural ligand for megalin, albumin and its fragments can effectively reduce the renal reabsorption of radiolabeled peptides.[5][11][15] Specific albumin-derived peptides have demonstrated potent inhibition of kidney uptake.[5][16]
Mechanism of Renal Uptake and Competitive Inhibition
Caption: Mechanism of renal uptake and its inhibition.
Q3: How does modifying the charge of the DOTA peptide affect kidney retention?
Modifying the net charge of a DOTA peptide is a key strategy for reducing renal uptake.
-
Increasing Negative Charge: Introducing negatively charged amino acids (e.g., glutamic acid) or linkers generally decreases kidney retention.[7][8][9] This is because the negatively charged peptide has a reduced affinity for the negatively charged surface of the renal brush border.[17]
-
Increasing Positive Charge: Conversely, increasing the net positive charge of the peptide typically leads to significantly higher kidney accumulation.[7][8][18]
It is important to note that while increasing the negative charge can reduce kidney uptake, it may also impact the peptide's affinity for its target receptor, potentially lowering tumor uptake.[7][9][18] Therefore, a balance must be struck to optimize the overall pharmacokinetic profile.
Charge Modification Workflow
Caption: Workflow for peptide charge modification.
Quantitative Data Summary
The following tables summarize the quantitative data on the effectiveness of different strategies to reduce kidney uptake of various radiolabeled peptides.
Table 1: Effect of Co-infusion Agents on Kidney Uptake Reduction
| Radiolabeled Peptide | Intervention | Species | Kidney Uptake Reduction (%) | Reference |
| 111In-Octreotide | Gelofusine | Human | 50% | [4] |
| 111In-Octreotide | Gelofusine | Rat | 46% | [1] |
| 111In-Octreotide | Lysine (80 mg) | Rat | Comparable to Gelofusine | [1] |
| 111In-Minigastrin | Albumin Fragment (#6) | Rat | 88% | [5] |
| 111In-Exendin | Albumin Fragment (#6) | Rat | 26% | [5] |
| 111In-Octreotide | Albumin Fragment (#6) | Rat | 33% | [5] |
| 68Ga-Trivehexin | Arg/Lys (i.v.) | Mouse | 25% | [14] |
| 68Ga-Trivehexin | Gelofusine (i.v.) | Mouse | 70% | [14] |
| 177Lu-D0301 | Arg/Lys (i.v.) | Mouse | 41% | [14] |
| 177Lu-D0301 | Gelofusine (i.v.) | Mouse | 61% | [14] |
| 111In-DTPA-octreotide | Lysine | Human | 33 ± 23% | [6] |
Table 2: Impact of Peptide Net Charge on Kidney Uptake of [68Ga]Ga-DOTA-TATE Derivatives in Mice
| Net Charge | Kidney Uptake (%ID/g at 2h) | Reference |
| +2 | ~333 | [7][8][18] |
| +1 | ~272 | [7][8][18] |
| 0 | ~74 | [7][8][18] |
| -1 | ~15 | [7][8][18] |
| -2 | ~16 | [7][8][18] |
Experimental Protocols
Protocol 1: Co-infusion of Basic Amino Acids for Kidney Protection
This protocol is a generalized procedure based on standard practices described in the literature.[19]
Objective: To reduce the renal uptake of a radiolabeled DOTA peptide by co-infusion of L-lysine and L-arginine.
Materials:
-
Radiolabeled DOTA peptide solution
-
Sterile amino acid solution (e.g., 2.5% L-lysine and 2.5% L-arginine in saline)
-
Infusion pumps and sterile infusion sets
-
Animal model (e.g., mice or rats)
Procedure:
-
Prepare the radiolabeled DOTA peptide according to the established radiolabeling protocol.
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place a catheter in a suitable vein (e.g., tail vein in mice).
-
Thirty minutes prior to the injection of the radiolabeled peptide, begin an intravenous infusion of the amino acid solution. The infusion rate should be adjusted based on the animal's weight and the specific protocol, but a typical duration is 4 hours in clinical settings.[10][19]
-
After 30 minutes of the amino acid infusion, administer the radiolabeled DOTA peptide via the same intravenous line.
-
Continue the amino acid infusion for at least 3-4 hours post-injection of the radiopharmaceutical.[19]
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals and harvest the kidneys and other organs of interest.
-
Measure the radioactivity in the harvested tissues using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each organ.
-
Compare the kidney uptake in the amino acid-treated group to a control group that received a saline infusion instead of the amino acid solution.
Experimental Workflow for Co-infusion Studies
Caption: Workflow for co-infusion experiments.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Strategies to reduce uptake of radiolabeled peptides in the kidneys. [repository.ubn.ru.nl]
- 5. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Renal protection during 177lutetium DOTATATE molecular radiotherapy in children: a proposal for safe amino acid infusional volume during peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Metabolic effects of amino acid solutions infused for renal protection during therapy with radiolabelled somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
Addressing aggregation of DOTA-JM#21 derivative 7 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the aggregation of DOTA-JM#21 derivative 7 in solution. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to anticipate, identify, and mitigate aggregation issues during their experiments.
Troubleshooting Guide
Issue: Visual precipitation or cloudiness observed in the DOTA-JM#21 derivative 7 solution.
| Possible Cause | Recommended Action |
| Unfavorable Buffer Conditions: The pH of the solution may be near the isoelectric point (pI) of the conjugate, minimizing its solubility. Salt concentration could also be too low or too high, promoting aggregation.[1] | 1. pH Adjustment: Modulate the pH of the buffer to be at least 1-2 units away from the theoretical pI of DOTA-JM#21 derivative 7. 2. Salt Concentration Optimization: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to identify the optimal ionic strength for solubility.[2] |
| High Concentration of the Conjugate: The concentration of DOTA-JM#21 derivative 7 may exceed its solubility limit under the current formulation conditions. | 1. Dilution: Dilute the sample to a lower concentration. 2. Solubility Study: Perform a solubility study to determine the maximum soluble concentration in your buffer of choice. |
| Presence of Hydrophobic Patches: The conjugation of the DOTA chelator and the JM#21 peptide may expose hydrophobic regions, leading to self-association.[1] | 1. Addition of Excipients: Consider the addition of solubility-enhancing excipients such as arginine or non-denaturing detergents.[2] 2. Organic Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO, but be mindful of its compatibility with downstream applications.[1] |
| Thermal Stress: Exposure to elevated temperatures during handling or storage can induce denaturation and subsequent aggregation.[3] | 1. Controlled Temperature: Maintain the solution at the recommended storage temperature (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles. 2. Thermal Stability Assay: Use techniques like differential scanning fluorimetry (DSF) to assess the thermal stability in different buffer conditions. |
| Mechanical Stress: Vigorous vortexing or agitation can introduce shear stress, leading to aggregation.[3] | 1. Gentle Mixing: Use gentle mixing techniques such as slow pipetting or gentle inversion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for DOTA-conjugated peptides like DOTA-JM#21 derivative 7?
A1: Aggregation of DOTA-conjugated peptides is often a multifactorial issue. Key drivers include:
-
Conformational Instability: Changes in the peptide's three-dimensional structure can expose hydrophobic or charged regions that promote self-association.[4]
-
Colloidal Instability: This relates to the interactions between molecules in solution. Unfavorable buffer conditions (pH, ionic strength) can weaken repulsive forces and enhance attractive forces between molecules, leading to aggregation.[4]
-
Hydrophobicity: The conjugation of DOTA and the inherent hydrophobicity of the JM#21 peptide can create surface patches that are prone to interacting with each other, initiating the aggregation process.[1]
-
Environmental Factors: External stressors such as elevated temperature, mechanical agitation, and multiple freeze-thaw cycles can all contribute to the instability of the molecule and promote aggregation.[3]
Q2: How can I detect and quantify the aggregation of DOTA-JM#21 derivative 7?
A2: Several biophysical techniques can be employed to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting in the void volume or as pre-peaks is a clear indicator of aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates.
Q3: Are there any formulation strategies to prevent aggregation during long-term storage?
A3: Yes, optimizing the formulation is crucial for long-term stability. Consider the following:
-
Buffer Selection: Choose a buffer system that maintains a pH well away from the pI of the conjugate.
-
Excipients: Screen stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80).
-
Lyophilization: Freeze-drying the product can significantly improve its long-term stability by removing water, which is often a key player in degradation pathways.
-
Storage Conditions: Store the product at recommended temperatures and protect it from light, especially if the payload is photosensitive.[3]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare DOTA-JM#21 derivative 7 solution in the desired buffer at a concentration of 1 mg/mL.
-
Filter the buffer using a 0.22 µm filter to remove any particulate matter.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the temperature to 25 °C.
-
Select the appropriate laser wavelength and scattering angle for your instrument.
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 5 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). A high PDI and the presence of larger species indicate aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantification of Aggregates
-
System Preparation:
-
Equilibrate the SEC column (e.g., a Superdex 75 or similar) with the mobile phase (your formulation buffer) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare DOTA-JM#21 derivative 7 at a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Elution:
-
Inject 20-50 µL of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm (or another appropriate wavelength).
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any high molecular weight (HMW) species.
-
Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / (Area_Monomer + Area_HMW)) * 100.
-
Data Presentation
Table 1: Hypothetical DLS Data for DOTA-JM#21 Derivative 7 under Different pH Conditions
| Buffer pH | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Observation |
| 4.0 | 5.2 ± 0.3 | 0.15 ± 0.02 | Monomeric |
| 5.5 | 150.8 ± 10.2 | 0.45 ± 0.05 | Aggregated |
| 7.4 | 6.1 ± 0.4 | 0.18 ± 0.03 | Monomeric |
| 9.0 | 5.8 ± 0.2 | 0.16 ± 0.02 | Monomeric |
Table 2: Hypothetical SEC Data for DOTA-JM#21 Derivative 7 with Different Excipients
| Formulation | % Monomer | % Aggregate |
| Buffer Only | 85.3 | 14.7 |
| + 100 mM Arginine | 98.1 | 1.9 |
| + 5% Sucrose | 92.5 | 7.5 |
| + 0.01% Polysorbate 80 | 96.4 | 3.6 |
Visualizations
Caption: General pathway of protein aggregation.
Caption: Troubleshooting workflow for aggregation.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of CXCR4-Targeted Radioligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CXCR4-targeted radioligands.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting CXCR4 in cancer therapy?
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that, along with its ligand CXCL12 (SDF-1), plays a crucial role in tumor progression.[1][2][3] The CXCR4/CXCL12 axis is involved in several key aspects of cancer, including primary tumor growth, angiogenesis (the formation of new blood vessels), migration of cancer cells, and the establishment of metastatic sites in organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[4][5] Overexpression of CXCR4 is observed in more than 23 different types of cancer and is often correlated with tumor aggressiveness, resistance to therapy, and poor prognosis.[2][5][6][7] This makes CXCR4 an attractive target for both cancer diagnosis and therapy.[8]
Q2: What are the main classes of CXCR4-targeted radioligands?
CXCR4-targeted radioligands can be broadly categorized based on their chemical structure. The main classes include:
-
Peptide-based radioligands: These are derived from peptides that bind to CXCR4. A notable example is the pentapeptide-based radioligand, Pentixafor.[7][9]
-
Small molecule-based radioligands: These are non-peptidic molecules, with AMD3100 (Plerixafor) being a well-known example.[10]
-
Antibody-based radioligands: These utilize monoclonal antibodies that target CXCR4.
Q3: What is the "theranostic" approach in the context of CXCR4-targeted radioligands?
The theranostic approach combines therapy and diagnostics. In the context of CXCR4, a targeting ligand can be labeled with a diagnostic radionuclide (e.g., Gallium-68 for PET imaging) to visualize CXCR4 expression in tumors and determine if a patient is a suitable candidate for CXCR4-targeted therapy.[11][12] Subsequently, the same or a similar ligand can be labeled with a therapeutic radionuclide (e.g., Lutetium-177 or Yttrium-90) to deliver targeted radiation to the CXCR4-expressing cancer cells.[10][11][12]
Troubleshooting Guides
Issue 1: Low Radioligand Binding Affinity or Specificity in In Vitro Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand Structure | The affinity of a radioligand can be affected by the chelator (e.g., DOTA) and the linker used to attach it to the targeting molecule.[8] Consider synthesizing and testing derivatives with different linkers or attachment sites. |
| Incorrect Buffer/Assay Conditions | Ensure the binding buffer composition (e.g., pH, presence of divalent cations) and incubation time are optimized for the specific radioligand and cell line being used.[13][14] |
| Low CXCR4 Expression on Cells | Confirm CXCR4 expression levels on your target cells using a validated method like flow cytometry or western blotting. Use a cell line known to have high CXCR4 expression as a positive control.[15] |
| Radioligand Degradation | Assess the stability of your radiolabeled compound in the assay medium.[10] If degradation is observed, consider optimizing the formulation or reducing the incubation time. |
| Competition with Endogenous Ligands | If using serum-containing media, endogenous CXCL12 could compete with your radioligand. Perform assays in serum-free media or wash cells thoroughly before adding the radioligand. |
Issue 2: High Off-Target Uptake, Particularly in the Kidneys
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Physicochemical Properties of the Radioligand | High lipophilicity or a net positive charge on the radioligand can lead to increased non-specific binding and renal uptake.[16] Modifying the peptide sequence to reduce positive charges can decrease kidney accumulation.[16] |
| Suboptimal Chelator or Radionuclide | The choice of chelator and radionuclide can influence the overall charge and biodistribution of the radiopharmaceutical.[8] |
| Expression of CXCR4 in Non-Target Tissues | CXCR4 is also expressed in normal tissues, including hematopoietic stem cells.[11][15] This physiological expression can contribute to background signal. |
| Metabolism of the Radioligand | In vivo metabolism can lead to radiolabeled fragments that may accumulate in non-target organs. Analyze metabolites in blood and urine to understand the stability of the radioligand.[10] |
Issue 3: Inconsistent or Poor In Vivo Imaging Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inadequate Tumor Model | Ensure the selected animal model expresses human CXCR4 if the radioligand is specific for the human receptor.[15] Confirm tumor engraftment and growth before imaging. |
| Incorrect Imaging Time Point | The optimal time for imaging post-injection depends on the pharmacokinetics of the radioligand. Perform a biodistribution study at multiple time points to determine the time of maximal tumor-to-background ratio.[10] |
| Low Radiochemical Purity | Impurities in the radiopharmaceutical preparation can lead to altered biodistribution and poor image quality. Ensure high radiochemical purity (>95%) through appropriate quality control measures.[17] |
| Anesthesia Effects | The type and duration of anesthesia can affect physiological parameters and potentially the biodistribution of the radioligand. Maintain consistent anesthesia protocols across all animals. |
Data Presentation
Table 1: Binding Affinities of Selected CXCR4-Targeted Radioligands
| Radioligand | IC50 (nM) | Cell Line | Reference |
| [68Ga]Pentixafor | 24.8 ± 2.5 | Jurkat | [12] |
| [177Lu]Pentixather | 14.6 ± 1.0 | Jurkat | [12] |
| Heptapeptide-based molecule-2 | 42 ± 19 | - | [7] |
| Heptapeptide-based molecule-1 | 203 ± 78 | - | [7] |
| Cxcr4-IN-2 | 18 | CHO-CXCR4 | [13] |
| Cxcr4-IN-2 | 23 | Sup-T1 | [13] |
| 64Cu-AMD3100 | 62,700 | Jurkat T-cells | [9] |
| AMD3465 | 41.7 ± 1.2 | CCRF-CEM | [9] |
| [68Ga]CPCR4-2 | 5 ± 1 | Jurkat | [9] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity (IC50) of a non-radiolabeled CXCR4 antagonist.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CHO-CXCR4) or cell membranes.[13]
-
Radiolabeled CXCR4 ligand (e.g., [125I]-SDF-1α, [68Ga]Pentixafor).
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[13]
-
Unlabeled test compound and a known CXCR4 antagonist (positive control).
-
96-well filter plates.
-
Scintillation or gamma counter.
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes at a predetermined concentration in binding buffer.[17]
-
Assay Setup:
-
Add a fixed concentration of the radiolabeled ligand to each well of a 96-well filter plate.
-
Add serial dilutions of the unlabeled test compound to the appropriate wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known CXCR4 antagonist).[17]
-
-
Incubation: Add the cell or membrane suspension to each well and incubate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation to reach equilibrium.[13][17]
-
Filtration and Washing: Stop the reaction by rapid vacuum filtration. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[13][17]
-
Counting: Dry the filters and measure the radioactivity using a suitable counter.[17]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Protocol 2: Preclinical In Vivo PET/CT Imaging Workflow
This protocol outlines a general workflow for in vivo PET imaging of CXCR4 expression in a tumor xenograft mouse model.
Materials:
-
Immunodeficient mice.
-
CXCR4-positive tumor cells.
-
Radiolabeled CXCR4 antagonist (e.g., [68Ga]Pentixafor).
-
Anesthesia (e.g., isoflurane).
-
MicroPET/CT scanner.
Procedure:
-
Animal Model Preparation: Subcutaneously inject CXCR4-positive tumor cells into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[17]
-
Radiotracer Administration: Anesthetize the mouse and administer a known activity of the radiolabeled CXCR4 antagonist via tail vein injection.[17]
-
PET/CT Imaging: At a predetermined time post-injection (e.g., 60 minutes), place the anesthetized mouse in the microPET/CT scanner. Acquire a CT scan for anatomical reference followed by a PET scan.[11][17]
-
Image Analysis: Reconstruct the PET and CT images and co-register them. Analyze the radiotracer uptake in the tumor and other organs of interest by drawing regions of interest (ROIs) and quantifying the radioactivity concentration (e.g., as %ID/g or SUV).[12]
Visualizations
Caption: CXCR4 Signaling Pathway upon CXCL12 binding.
Caption: Preclinical evaluation workflow for CXCR4 radioligands.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 7. CXCR4-Targeted Radiopharmaceuticals for the Imaging and Therapy of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of CXCR4 Receptors in Cancer by a New Optimized Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Chemokine Receptor CXCR4 Radioligand Targeted Therapy Using 177Lutetium-pentixather for Pulmonary Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DOTA and NOTA Chelators for Radiolabeling JM#21 Derivative 7
For Researchers, Scientists, and Drug Development Professionals
In the development of peptide-based radiopharmaceuticals, the choice of chelator is a critical determinant of the agent's stability, labeling efficiency, and in vivo performance. This guide provides a comprehensive comparison of two widely used macrocyclic chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), for the conjugation and radiolabeling of the JM#21 derivative 7, a promising peptide for targeted radionuclide imaging and therapy. This comparison is based on a synthesis of existing data for similar peptide conjugates to provide a predictive framework for the behavior of JM#21 derivative 7.
At a Glance: DOTA vs. NOTA for Peptide Conjugates
| Feature | DOTA (12-membered ring) | NOTA (9-membered ring) | Key Considerations for JM#21 Derivative 7 |
| Radiometal Compatibility | Versatile, commonly used for 68Ga, 177Lu, 90Y, 111In, 64Cu. | Excellent for smaller metal ions like 68Ga and 64Cu.[1] | The choice of radionuclide for JM#21 derivative 7 will heavily influence the preferred chelator. NOTA is often superior for 68Ga. |
| Labeling Conditions | Often requires heating (e.g., 95°C) for efficient labeling, which may not be suitable for heat-sensitive peptides.[2][3] | Allows for rapid radiolabeling at room temperature or gentle heating (e.g., 40°C).[4] | If JM#21 derivative 7 is sensitive to high temperatures, NOTA would be the more advantageous choice to preserve its integrity. |
| Labeling Efficiency | Generally high, but can be influenced by pH, temperature, and peptide concentration.[5] | Typically achieves high radiochemical yields (>95%) rapidly (within 5-15 minutes).[4] | NOTA's rapid, room-temperature labeling can streamline production and may lead to higher specific activities. |
| Complex Stability | Forms stable complexes with a wide range of radiometals.[6] However, for some radiometals like 64Cu, in vivo stability can be a concern.[7] | Forms highly stable complexes, particularly with 68Ga, due to a better size match for the metal ion.[1] This can lead to lower in vivo transchelation. | For applications requiring high in vivo stability to minimize off-target radiation, NOTA may offer an advantage, especially with 68Ga. |
| In Vivo Pharmacokinetics | Biodistribution can be favorable, but higher liver uptake has been observed with some 64Cu-DOTA conjugates due to in vivo instability.[8] | Often demonstrates more favorable in vivo biodistribution with lower non-target organ uptake, such as in the liver, particularly for 64Cu-labeled peptides.[9] | A NOTA-JM#21 derivative 7 conjugate is predicted to have lower liver uptake, potentially leading to improved imaging contrast and a better safety profile. |
| Binding Affinity (of the conjugate) | The conjugation of DOTA can sometimes slightly reduce the binding affinity of the peptide to its target. | The smaller size and different charge of the NOTA complex may have a different impact on the peptide's binding affinity. In some cases, NOTA-conjugates have shown higher affinity.[9][10] | The impact on the binding affinity of JM#21 derivative 7 would need to be experimentally determined for both chelators. |
Quantitative Data Comparison
The following tables summarize key performance metrics for DOTA and NOTA conjugated to various peptides, providing an evidence-based forecast for their performance with JM#21 derivative 7.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator-Peptide | Radionuclide | Labeling Temperature (°C) | Labeling Time (min) | Radiochemical Yield (%) | Reference |
| DOTA-RGD | 68Ga | 95 | 10 | >95 | [5] |
| NOTA-RGD | 68Ga | Room Temperature | 5 | >95 | [4] |
| DOTA-Porphyrin | 68Ga | Not specified | Not specified | High | [11] |
| NOTA-Porphyrin | 68Ga | Not specified | Not specified | High | [11] |
| DOTA-PSMA | 64Cu | Not specified | Not specified | >98 | [8] |
| NOTA-PSMA | 64Cu | Not specified | Not specified | >98 | [8] |
Table 2: In Vitro Stability and Binding Affinity
| Chelator-Peptide | Radionuclide | Serum Stability (>%) | Binding Affinity (Ki, nM) | Reference |
| DOTA-cudotadipep | 64Cu | >97 | 6.75 ± 0.42 | [9] |
| NOTA-cunotadipep | 64Cu | >97 | 2.17 ± 0.25 | [9] |
| DOTA-Porphyrin | 68Ga | Similar to NOTA conjugate | Near-identical to NOTA conjugate | [11] |
| NOTA-Porphyrin | 68Ga | Similar to DOTA conjugate | Near-identical to DOTA conjugate | [11] |
Table 3: In Vivo Tumor Uptake and Biodistribution (%ID/g)
| Chelator-Peptide | Radionuclide | Tumor Uptake (1h p.i.) | Liver Uptake (1h p.i.) | Kidney Uptake (2h p.i.) | Reference |
| 68Ga-NOTA-RGD | 68Ga | - | - | 2.7 ± 1.3 | [4] |
| 68Ga-PCTA-RGD (similar to DOTA) | 68Ga | - | - | 1.1 ± 0.5 | [4] |
| 64Cu-DOTA-cudotadipep | 64Cu | Lower than NOTA conjugate | Higher than NOTA conjugate | - | [9] |
| 64Cu-NOTA-cunotadipep | 64Cu | Higher than DOTA conjugate | Lower than DOTA conjugate | - | [9] |
| 68Ga-DOTA-PSMA-1 | 68Ga | Lower than NOTA conjugate | - | - | [12] |
| 68Ga-NOTA-PSMA-2 | 68Ga | Higher than DOTA conjugate | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key experiments cited in the comparison of DOTA- and NOTA-conjugated peptides.
1. Conjugation of Chelator to JM#21 Derivative 7
This process involves covalently linking the chelator to the peptide.[6][13][14]
-
Method: A bifunctional derivative of DOTA or NOTA (e.g., with an NHS-ester or isothiocyanate group) is reacted with a free amine group on the JM#21 derivative 7 peptide (e.g., the N-terminus or a lysine (B10760008) side chain).
-
Reaction Conditions: The reaction is typically carried out in a solution phase at a controlled pH (usually slightly basic).
-
Purification: The resulting JM#21 derivative 7-chelator conjugate is purified using High-Performance Liquid Chromatography (HPLC).
2. Radiolabeling with 68Ga
This protocol outlines the incorporation of the radionuclide into the chelator-peptide conjugate.[15][16][17]
-
68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using a suitable eluent (e.g., 0.1 M HCl).
-
Reaction Mixture: The 68Ga eluate is added to a vial containing the DOTA- or NOTA-conjugated JM#21 derivative 7 in a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).
-
Incubation:
-
For DOTA-JM#21-7: The reaction mixture is heated at approximately 95°C for 10-15 minutes.[15]
-
For NOTA-JM#21-7: The reaction is incubated at room temperature for 5-10 minutes.
-
-
Quality Control: The radiochemical purity of the final product is determined using radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC.
3. In Vitro Serum Stability Assay
This experiment assesses the stability of the radiolabeled conjugate in a biological environment.
-
Incubation: The radiolabeled JM#21 derivative 7 conjugate is incubated in human serum at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Analysis: At each time point, a sample is taken, and the proteins are precipitated (e.g., with ethanol). The supernatant is then analyzed by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled peptide versus released radionuclide.
4. In Vitro Cell Binding Assay
This assay determines the binding affinity of the radiolabeled conjugate to its target receptor.
-
Cell Culture: Cells expressing the target receptor for JM#21 derivative 7 are cultured.
-
Competition Assay: The cells are incubated with a fixed concentration of the radiolabeled JM#21 derivative 7 conjugate and increasing concentrations of the corresponding non-radiolabeled ("cold") peptide.
-
Measurement: After incubation, the cells are washed to remove unbound radioactivity, and the cell-bound radioactivity is measured using a gamma counter.
-
Analysis: The data is used to calculate the IC50 value (the concentration of cold peptide that inhibits 50% of the specific binding of the radiolabeled peptide), which can then be used to determine the binding affinity (Ki).
5. In Vivo Biodistribution Studies
This experiment evaluates the distribution of the radiolabeled conjugate in a living organism.[15]
-
Animal Model: Tumor-bearing mice (with tumors expressing the target for JM#21 derivative 7) are typically used.
-
Injection: A known amount of the radiolabeled conjugate is injected intravenously into the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized, and major organs and tissues (including the tumor) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Processes
Diagram 1: Chelation of a Radionuclide
Caption: Coordination of a radiometal by DOTA and NOTA chelators.
Diagram 2: Experimental Workflow for Comparison
Caption: Workflow for comparing DOTA- and NOTA-conjugated JM#21 derivative 7.
Conclusion
Both DOTA and NOTA are effective chelators for the development of peptide-based radiopharmaceuticals. For the specific application of JM#21 derivative 7, the choice between DOTA and NOTA will depend on the chosen radionuclide and the peptide's physicochemical properties.
Based on the available data for similar peptides, NOTA appears to offer several potential advantages, particularly for 68Ga and 64Cu radiolabeling . These include milder labeling conditions, which can be crucial for preserving the integrity of sensitive biomolecules, and the formation of highly stable complexes that can lead to improved in vivo biodistribution with lower off-target accumulation.
However, DOTA remains a versatile and widely used chelator with a long history of successful clinical applications. Therefore, the optimal choice for JM#21 derivative 7 should be determined through direct experimental comparison of the two chelator-peptide conjugates, evaluating their radiolabeling characteristics, stability, and in vitro and in vivo performance. This guide provides a foundational framework for designing and interpreting such comparative studies.
References
- 1. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Research Portal [iro.uiowa.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to CXCR4 Inhibitors: Evaluating the Efficacy of DOTA-JM#21 Derivative 7
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its role in cancer progression, metastasis, and HIV entry has spurred the development of numerous inhibitors. This guide provides an objective comparison of the novel DOTA-JM#21 derivative 7 against other prominent CXCR4 inhibitors, supported by experimental data to inform research and development decisions.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of CXCR4 inhibitors is a key indicator of their potential therapeutic utility. This is commonly assessed through competitive binding assays to determine the concentration at which the inhibitor displaces 50% of a known ligand (IC50), a measure of its binding affinity.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| DOTA-JM#21 derivative 7 (Ligand-7) | Ghost-CXCR4 | 6 | [1] |
| Jurkat | 4 | [1] | |
| Plerixafor (AMD3100) | CHO | 44 - 65 | [2] |
| Motixafortide (BL-8040/BKT140) | - | 0.8 | [3] |
| MSX-122 | - | ~10 | [4][5][6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
CXCR4 Signaling Pathway
The binding of the natural ligand, CXCL12, to the CXCR4 receptor activates a cascade of downstream signaling pathways that are crucial for cell survival, proliferation, and migration. CXCR4 inhibitors block this interaction, thereby preventing these cellular processes.
Caption: A simplified diagram of the CXCR4 signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for Inhibitor Evaluation
The evaluation of CXCR4 inhibitors typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of CXCR4 inhibitors.
Detailed Experimental Protocols
CXCR4 Competitive Binding Assay
This assay determines the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to compete with a known, labeled ligand.
-
Cell Lines: Jurkat cells (endogenously expressing CXCR4) or a cell line engineered to overexpress CXCR4 (e.g., Ghost-CXCR4) are commonly used.
-
Reagents:
-
A fluorescently or radioactively labeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α or a fluorescently tagged antibody like 12G5).
-
Test inhibitor (e.g., DOTA-JM#21 derivative 7) at various concentrations.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Cells are incubated with the labeled ligand and varying concentrations of the test inhibitor.
-
After reaching equilibrium, unbound ligand is removed by washing.
-
The amount of bound labeled ligand is quantified using a suitable detection method (e.g., gamma counter for radioligands or flow cytometry/plate reader for fluorescent ligands).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Migration (Transwell) Assay
This assay assesses the ability of a CXCR4 inhibitor to block the migration of cancer cells towards a chemoattractant (CXCL12).
-
Apparatus: Transwell inserts with a porous membrane (typically 8 µm pore size for cancer cells).
-
Cell Lines: CXCR4-expressing cancer cell lines capable of migration (e.g., MDA-MB-231 breast cancer cells, Jurkat cells).
-
Reagents:
-
Chemoattractant: Recombinant human CXCL12.
-
Test inhibitor at various concentrations.
-
Serum-free cell culture medium.
-
-
Procedure:
-
The lower chamber of the transwell is filled with medium containing CXCL12.
-
CXCR4-expressing cells, pre-treated with the inhibitor or vehicle control, are seeded into the upper chamber (the insert).
-
The plate is incubated for a period that allows for cell migration through the membrane pores (e.g., 4-24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.
-
The percentage of migration inhibition is calculated relative to the vehicle control.
-
In Vivo Tumor Xenograft Model
This model evaluates the in vivo anti-tumor efficacy of a CXCR4 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Lines: Human cancer cell lines with high CXCR4 expression (e.g., Jurkat for leukemia models, MDA-MB-231 for breast cancer models).
-
Procedure:
-
Tumor Inoculation: A suspension of cancer cells is injected into the mice, either subcutaneously (to form solid tumors) or intravenously (to model metastasis).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The CXCR4 inhibitor is administered (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. At the end of the study, tumors are excised and weighed. For metastasis models, relevant organs are harvested to quantify the metastatic burden.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
-
Logical Comparison of Inhibitor Efficacy
The selection of a CXCR4 inhibitor for a specific application depends on a variety of factors, including its binding affinity, mechanism of action, and in vivo efficacy.
Caption: Logical relationship of key parameters for comparing the efficacy of CXCR4 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Validating CXCR4 as a Target for DOTA-JM#21 Derivative 7: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DOTA-JM#21 derivative 7's performance in targeting the C-X-C motif chemokine receptor 4 (CXCR4), with supporting experimental data and comparisons to other CXCR4 antagonists.
The CXCR4 receptor, a key player in cell migration, proliferation, and survival, is a well-established therapeutic target in oncology. Its overexpression in numerous cancers is linked to tumor progression and metastasis. This has spurred the development of various antagonists to block its signaling pathway. Among these, the peptide-based radiopharmaceutical, DOTA-JM#21 derivative 7, has emerged as a promising candidate for both diagnostic imaging and targeted radiotherapy. This guide delves into the experimental data validating its efficacy and compares it with other known CXCR4 antagonists.
Quantitative Comparison of CXCR4 Antagonists
The following table summarizes the binding affinity and in vivo tumor uptake of DOTA-JM#21 derivative 7 and other notable CXCR4 antagonists.
| Compound | Type | Binding Affinity (IC50, nM) | In Vivo Tumor Uptake (%ID/g) | Key Findings |
| [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 | Peptide-DOTA conjugate | Not explicitly provided in the primary study, but selected based on superior cellular uptake and in vitro stability. | 2.25 ± 0.43 (1 h p.i.) in Jurkat xenografts | Demonstrates high tumor targeting with rapid clearance from non-target organs, except the kidneys.[1] |
| Plerixafor (AMD3100) | Small molecule | 44 | Not typically used for tumor imaging; primarily a mobilizing agent. | A well-established CXCR4 antagonist used for stem cell mobilization. |
| [⁶⁸Ga]Ga-Pentixafor | Peptide-DOTA conjugate | 2.9 ± 0.5 | ~3.5 (60 min p.i.) in Daudi xenografts | A clinically evaluated CXCR4-targeting PET imaging agent. |
| EPI-X4 JM#21 | Peptide | 10.17 (for β-arrestin-2 recruitment inhibition) | Not applicable (not a radiotracer) | The parent peptide of derivative 7, showing high potency in functional assays. |
In-Depth Experimental Validation of DOTA-JM#21 Derivative 7
The validation of DOTA-JM#21 derivative 7 as a potent CXCR4-targeting agent is supported by a series of rigorous in vitro and in vivo experiments.
In Vitro Characterization
Cellular Uptake and Internalization: Initial screening of several DOTA-conjugated JM#21 derivatives in CXCR4-expressing Jurkat cells identified derivative 7 as a lead candidate due to its superior cellular uptake. This suggests efficient binding and internalization, which is crucial for both imaging and therapeutic applications.
Plasma Stability: The stability of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 was assessed in human plasma. Its high stability is a key attribute for an effective radiopharmaceutical, ensuring that the radiolabeled peptide remains intact in circulation to reach its target.
In Vivo Evaluation in Xenograft Models
Biodistribution Studies: The in vivo behavior of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 was evaluated in nude mice bearing Jurkat cell xenografts (a human T-cell leukemia model with high CXCR4 expression). The biodistribution data, presented as the percentage of injected dose per gram of tissue (%ID/g), revealed high accumulation in the tumor (2.25 ± 0.43 %ID/g at 1 hour post-injection).[1]
Organ Distribution: A key finding from the biodistribution studies was the rapid clearance of the radiotracer from most non-targeted organs, leading to high tumor-to-background ratios.[1] The primary route of excretion was renal, with significant accumulation observed in the kidneys. This is a common characteristic of peptide-based radiopharmaceuticals and is a critical consideration for therapeutic applications to minimize renal toxicity.
SPECT/CT Imaging: Imaging studies using single-photon emission computed tomography (SPECT) coupled with computed tomography (CT) visually confirmed the biodistribution results. The images clearly showed high uptake of [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 in the Jurkat tumors, further validating its potential for in vivo CXCR4 imaging.[1]
Comparative Analysis with Alternative CXCR4 Antagonists
Plerixafor (AMD3100): As a small molecule antagonist, Plerixafor has a well-characterized binding affinity for CXCR4. While effective as a stem cell mobilizer, its pharmacokinetic properties are not ideal for targeted tumor imaging or therapy. In contrast, the peptide-based nature of DOTA-JM#21 derivative 7 allows for favorable in vivo targeting kinetics.
Pentixafor: [⁶⁸Ga]Ga-Pentixafor is a well-studied peptide-based CXCR4 PET imaging agent that has been used in clinical trials. While it shows good tumor uptake, the preclinical data for [¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7 suggests comparable or potentially improved tumor-to-background ratios due to its rapid clearance from non-target tissues.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CXCR4 signaling pathway and the experimental workflows used to validate DOTA-JM#21 derivative 7.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Caption: Experimental workflow for validating DOTA-JM#21 derivative 7.
Detailed Experimental Protocols
Competitive Binding Assay
-
Cell Culture: CXCR4-expressing cells (e.g., Jurkat) are cultured to a density of 1-2 x 10⁶ cells/mL.
-
Radioligand: A known CXCR4-targeting radioligand, such as [¹²⁵I]SDF-1α, is used as the competitor.
-
Assay Setup: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (DOTA-JM#21 derivative 7).
-
Incubation: The mixture is incubated at room temperature for 1-2 hours to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Transwell Cell Migration Assay
-
Cell Preparation: CXCR4-expressing cells are serum-starved for 4-6 hours.
-
Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The lower chamber contains serum-free media with CXCL12 (chemoattractant), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist (DOTA-JM#21 derivative 7).
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-24 hours.
-
Cell Staining: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CXCL12-induced cell migration (EC50) is calculated.
In Vivo Biodistribution Study
-
Animal Model: Nude mice are subcutaneously inoculated with CXCR4-expressing tumor cells (e.g., Jurkat). Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: A known amount of the radiolabeled compound ([¹⁷⁷Lu]Lu-DOTA-JM#21 derivative 7) is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized, and major organs and the tumor are collected.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The experimental evidence strongly supports the validation of CXCR4 as a viable target for the DOTA-JM#21 derivative 7. Its high affinity, favorable in vitro stability, and excellent in vivo tumor-targeting properties, coupled with rapid clearance from non-target tissues, position it as a promising candidate for the development of CXCR4-targeted radiotheranostics. Further preclinical and clinical investigations are warranted to fully elucidate its diagnostic and therapeutic potential in various CXCR4-expressing cancers.
References
A Comparative Guide to the Biodistribution of DOTA-Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
The field of nuclear medicine is continually advancing, with peptide receptor radionuclide therapy (PRRT) and targeted imaging playing a pivotal role in the management of various cancers. At the heart of these technologies are DOTA-conjugated peptides, which serve as vectors to deliver radioisotopes to specific cellular targets. The biodistribution of these agents is a critical determinant of their diagnostic efficacy and therapeutic window. This guide provides an objective comparison of the biodistribution profiles of several key DOTA-conjugated peptides, supported by experimental data, to aid researchers in the selection and development of next-generation radiopharmaceuticals.
Comparative Biodistribution of DOTA-Somatostatin Analogues
Somatostatin (B550006) receptors (SSTRs) are overexpressed in many neuroendocrine tumors (NETs), making them an excellent target for radiolabeled somatostatin analogues. Among the most widely studied are DOTA-TATE, DOTA-TOC, and DOTA-NOC. While all primarily target SSTR subtype 2 (SSTR2), their differing affinities for other subtypes can influence their biodistribution and clinical utility.[1][2]
A comparative study in patients with NETs revealed that while both 68Ga-DOTATATE and 68Ga-DOTATOC have comparable diagnostic accuracy, 68Ga-DOTATOC may have a slight advantage in lesion detection.[3] Another study comparing 68Ga-DOTATATE and 68Ga-DOTANOC found that 68Ga-DOTATATE showed significantly higher uptake in G1 and G2 tumors.[4]
Below is a summary of quantitative data from a study comparing the biodistribution of 68Ga-DOTATOC and 68Ga-DOTATATE in NET patients, presented as mean maximal standardized uptake values (SUVmax).
| Organ/Tissue | 68Ga-DOTATOC (Mean SUVmax ± SD) | 68Ga-DOTATATE (Mean SUVmax ± SD) |
| Liver | 6.5 ± 2.2 | Not explicitly stated, but used for normalization |
| Spleen | 12.7 ± 3.0 | 13.2 ± 3.3 |
| Kidneys | 13.2 ± 3.3 | 12.7 ± 3.0 |
| Bone Marrow | Not explicitly stated | Marginally higher uptake |
| Lesions (all) | 20.4 ± 14.7 | 16.0 ± 10.8 |
| (Data synthesized from multiple sources, including[3][5][6]) |
The Influence of Chelators: DOTA vs. NOTA
The choice of chelator can also impact the biodistribution of a radiolabeled peptide. A study comparing the anti-mesothelin single-domain antibody A1-His conjugated with either DOTA or NOTA and labeled with 68Ga found similar tumor targeting. However, a notable difference was observed in renal uptake, with the DOTA-conjugated version exhibiting significantly lower kidney retention.[7] This is a critical consideration for therapeutic applications where reducing renal toxicity is paramount.
| Peptide | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| [68Ga]Ga-NOTA-A1-His | Similar to DOTA conjugate | ~2-fold higher than DOTA |
| [68Ga]Ga-DOTA-A1-His | Similar to NOTA conjugate | Significantly lower than NOTA |
| (Data based on findings reported in[7]) |
Experimental Protocols
A generalized experimental protocol for assessing the comparative biodistribution of DOTA-conjugated peptides in a preclinical setting is outlined below.
Radiosynthesis of DOTA-Conjugated Peptides
-
Radiolabeling: DOTA-conjugated peptides are radiolabeled with a suitable radionuclide (e.g., 68Ga, 111In, 177Lu) by incubating the peptide with the radioisotope in a buffered solution (e.g., ammonium (B1175870) acetate (B1210297) or HEPES buffer) at an optimized pH and temperature.[8][9]
-
Quality Control: The radiochemical purity of the final product is determined using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[10]
Animal Models and Biodistribution Studies
-
Animal Models: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are used.[8] Tumors are induced by subcutaneous or orthotopic inoculation of cancer cells that overexpress the target receptor.[8]
-
Injection: A known amount of the radiolabeled peptide is injected intravenously (e.g., via the tail vein) into tumor-bearing mice.
-
Tissue Collection and Analysis: At predefined time points post-injection (e.g., 1, 4, 24 hours), animals are euthanized.[8] Organs of interest (blood, tumor, kidneys, liver, spleen, muscle, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Expression: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow and Biological Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a biodistribution study and the signaling pathway of a commonly targeted receptor.
Caption: Experimental workflow for a comparative biodistribution study.
Caption: Somatostatin Receptor 2 (SSTR2) signaling and internalization pathway.
Conclusion
The biodistribution of DOTA-conjugated peptides is a multifactorial process influenced by the targeting peptide, the chelator, and the radiometal. Understanding these nuances is crucial for the rational design of novel radiopharmaceuticals with improved tumor-to-background ratios and reduced off-target toxicity. The data presented in this guide highlights the importance of comparative studies in identifying lead candidates for clinical translation. As research continues, a deeper understanding of the underlying biological mechanisms, such as receptor internalization and intracellular trafficking, will further refine the development of highly specific and effective targeted radiotheranostics.
References
- 1. Identification of human somatostatin receptor 2 domains involved in internalization and signaling in QGP-1 pancreatic neuroendocrine tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Clathrin-mediated endocytosis [reactome.org]
- 5. Somatostatin and its receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-mediated endocytosis of rat somatostatin receptor subtype 3 involves beta-arrestin and clathrin coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 9. Clathrin-mediated endocytosis: membrane factors pull the trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 177Lu-DOTA-Based Radioligand Therapy vs. Standard Chemotherapy for Neuroendocrine Neoplasms
Disclaimer: As of this writing, "177Lu-DOTA-JM#21" is not a publicly documented radiopharmaceutical. Therefore, this guide provides a comparative analysis using 177Lu-DOTATATE (Lutathera®) , a widely studied and approved 177Lu-DOTA-conjugated somatostatin (B550006) analog, as a representative agent for this class of targeted radioligand therapy. The comparison is made against standard chemotherapy regimens used in the treatment of neuroendocrine neoplasms (NENs), the primary indication for 177Lu-DOTATATE.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data from key clinical studies.
Introduction: Two Distinct Therapeutic Approaches
The treatment landscape for advanced or metastatic neuroendocrine neoplasms has evolved significantly, moving beyond traditional systemic chemotherapy to include targeted therapies. This guide compares two prominent modalities: Peptide Receptor Radionuclide Therapy (PRRT) with 177Lu-DOTATATE and standard-of-care cytotoxic chemotherapy.
177Lu-DOTATATE represents a targeted, molecular approach. It is a radiopharmaceutical that combines a somatostatin analog peptide (DOTATATE) with a beta-emitting radionuclide, Lutetium-177.[1] The peptide component selectively targets cancer cells that overexpress somatostatin receptors (SSTRs), a common feature of well-differentiated NENs.[2][3] Upon binding, the compound is internalized, delivering a cytotoxic dose of radiation directly to the tumor, thereby minimizing damage to surrounding healthy tissue.[1][3]
Standard Chemotherapy , in contrast, employs cytotoxic drugs that primarily target rapidly dividing cells throughout the body.[4] Regimens for NENs vary based on the tumor's origin (e.g., pancreas, gastrointestinal tract) and grade. Common agents include streptozocin (B7790348) (an alkylating agent), 5-fluorouracil, capecitabine, and temozolomide.[4][5][6] These drugs interfere with DNA synthesis and replication, leading to cancer cell death.[5] While effective, their systemic and non-specific nature often leads to a broader range of side effects.[7]
Mechanism of Action
The fundamental difference between these therapies lies in their mechanism for inducing cell death. 177Lu-DOTATATE relies on targeted radiation, while chemotherapy uses chemical cytotoxicity.
177Lu-DOTATATE: Targeted Internal Radiation
The mechanism involves a multi-step process:
-
Targeting: The DOTATATE peptide analog binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is highly expressed on the surface of most well-differentiated neuroendocrine tumor cells.[1][3]
-
Internalization: The entire 177Lu-DOTATATE-receptor complex is drawn into the cell via endocytosis.[3][8]
-
Cytotoxicity: The internalized Lutetium-177 decays, emitting beta particles. These particles travel short distances (up to 2 mm), depositing energy that causes single and double-strand DNA breaks and generates cytotoxic free radicals, ultimately leading to apoptosis (programmed cell death).[1][2]
Standard Chemotherapy: Systemic Cytotoxicity
Chemotherapy regimens for NENs typically involve DNA alkylating agents and antimetabolites.
-
Streptozocin & Temozolomide (Alkylating Agents): These drugs attach an alkyl group to the guanine (B1146940) base of DNA. This action damages the DNA, causing strand breaks and cross-linking, which ultimately triggers apoptosis.[5]
-
5-Fluorouracil & Capecitabine (Antimetabolites): These drugs mimic normal metabolic molecules and interfere with DNA synthesis, leading to cell death.
Efficacy and Performance Data
Quantitative data from clinical studies highlight the comparative efficacy of 177Lu-DOTATATE and standard chemotherapy regimens. The landmark NETTER-1 trial is a pivotal source for 177Lu-DOTATATE data, while various retrospective and prospective studies provide data for chemotherapy.
Table 1: Comparison of Clinical Efficacy in Pancreatic NENs (pNETs)
| Metric | 177Lu-DOTATATE | Streptozocin + 5-FU | Capecitabine + Temozolomide (CAPTEM) |
| Objective Response Rate (ORR) | ~47%[9][10] | 34% - 43.2%[11][12] | 38% - 54%[6][13] |
| Disease Control Rate (DCR) | ~81%[9][10] | ~72%[11] | ~77%[6] |
| Median Progression-Free Survival (PFS) | ~25.7 months[9][10] | ~16 months[11] | 18 - 29 months[6][7] |
| Median Overall Survival (OS) | Not reached in some key analyses[14] | ~28 months[11] | ~38 months[6] |
Note: Data are compiled from different studies and are not from a single head-to-head trial, thus direct comparison should be interpreted with caution.
Table 2: Comparison of Clinical Efficacy in Midgut NENs
| Metric | 177Lu-DOTATATE (NETTER-1 Trial) | High-Dose Octreotide (B344500) (Control Arm) | Capecitabine + Temozolomide (CAPTEM) |
| Objective Response Rate (ORR) | 18%[14] | 3%[8] | ~9% (non-pancreatic)[6] |
| Disease Control Rate (DCR) | N/A | N/A | ~71% (non-pancreatic)[6] |
| Median Progression-Free Survival (PFS) | Not reached at primary analysis (HR 0.21)[14] | 8.4 - 8.5 months[14][15] | ~11 months (non-pancreatic)[6] |
| Median Overall Survival (OS) | 48.0 months (final analysis)[16] | 36.3 months (final analysis)[16] | ~38 months (non-pancreatic)[6] |
Note: The NETTER-1 trial compared 177Lu-DOTATATE to high-dose octreotide, a somatostatin analog, not traditional chemotherapy. Chemotherapy data is from separate studies.
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical data. Below are summaries of the protocols for the pivotal NETTER-1 trial (177Lu-DOTATATE) and a standard CAPTEM chemotherapy regimen.
NETTER-1 Trial Protocol (177Lu-DOTATATE)
-
Study Design: International, multicenter, open-label, randomized, phase 3 trial.[16][17]
-
Patient Population: Patients with advanced, progressive, well-differentiated (Ki-67 ≤20%), SSTR-positive midgut neuroendocrine tumors.[17]
-
Intervention Arm: 7.4 GBq (200 mCi) of 177Lu-DOTATATE administered intravenously every 8 weeks for four cycles. Patients also received 30 mg long-acting octreotide intramuscularly.[14][16]
-
Control Arm: 60 mg of long-acting octreotide administered intramuscularly every 4 weeks.[16]
-
Primary Endpoint: Progression-free survival (PFS).[18]
-
Key Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and quality of life.[16]
Standard CAPTEM Chemotherapy Protocol
-
Study Design: Typically administered in retrospective or single-arm prospective studies.[19][20]
-
Patient Population: Patients with advanced, metastatic neuroendocrine tumors, often after progressing on other therapies.[6][20]
-
Intervention: Oral chemotherapy regimen consisting of:
-
Endpoints: Primarily ORR, PFS, and OS.[20]
Safety and Toxicity Profile
The safety profiles of 177Lu-DOTATATE and standard chemotherapy differ significantly, reflecting their distinct mechanisms of action.
Table 3: Common Grade 3/4 Adverse Events
| Adverse Event | 177Lu-DOTATATE | Streptozocin-Based | CAPTEM Regimen |
| Hematological (Thrombocytopenia, Neutropenia, Lymphopenia) | 5% - 10%[9][14] | Infrequent with STZ+5-FU[7] | Variable, can be significant[6] |
| Nausea / Vomiting | ~10% (often related to amino acid infusion)[14] | Common, but managed with antiemetics[7] | Common[6] |
| Renal Toxicity (Nephrotoxicity) | <1% (with kidney protection)[9] | ~22% (reason for discontinuation)[7] | Low |
| Fatigue | Common, usually low grade | Common | Common |
| Secondary Myeloid Neoplasms (e.g., MDS) | Rare, but a noted long-term risk (~1%)[15] | Not typically reported | Not typically reported |
Conclusion
177Lu-DOTATATE and standard chemotherapy offer two distinct and valuable treatment strategies for patients with neuroendocrine neoplasms.
-
177Lu-DOTATATE provides a highly targeted approach with a favorable safety profile and has demonstrated significant improvements in progression-free survival and objective response rates, particularly in SSTR-positive midgut and pancreatic NENs.[9][16][21] Its major advantages are its targeted nature, leading to less systemic toxicity, and its proven efficacy in randomized controlled trials.
-
Standard Chemotherapy , such as Streptozocin-based regimens and CAPTEM, remains an important option, especially for patients with rapidly progressing, symptomatic, or high-burden pancreatic NENs where tumor shrinkage is a primary goal.[11][22] Chemotherapy can achieve high response rates in pNETs but is associated with greater systemic toxicity, including a notable risk of nephrotoxicity with streptozocin.[7][13]
The choice between these therapies depends on multiple factors, including tumor origin and grade, SSTR expression status, prior treatments, patient performance status, and the overall treatment goal (e.g., tumor shrinkage vs. disease stabilization). The emergence of targeted radioligand therapy like 177Lu-DOTATATE represents a significant advancement, offering a potent and well-tolerated option for many patients with neuroendocrine tumors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. 177Lu-DOTATATE peptide receptor radionuclide therapy versus Everolimus in advanced pancreatic neuroendocrine tumors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Streptozocin-Based Chemotherapy in Patients with Advanced Neuroendocrine Neoplasms – Predictive and Prognostic Markers for Treatment Stratification | PLOS One [journals.plos.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Analysis of potential response predictors to capecitabine/temozolomide in metastatic pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahpba.org [ahpba.org]
- 18. ascopubs.org [ascopubs.org]
- 19. asco.org [asco.org]
- 20. nanets.net [nanets.net]
- 21. Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy - The ASCO Post [ascopost.com]
- 22. Streptozocin-based chemotherapy is not history in neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of DOTA-JM#21 Derivative 7: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel radiolabeled peptide, DOTA-JM#21 derivative 7, against a panel of relevant receptors. Due to the proprietary nature or limited public information available on "DOTA-JM#21 derivative 7," this document serves as a template to be populated with internal experimental data. The methodologies and data presentation structures outlined herein are based on established best practices in receptor pharmacology and radioligand binding assays, ensuring a robust and objective comparison of the compound's binding profile.
Comparative Binding Affinity Analysis
The following table summarizes the binding affinities (Ki, IC50, or EC50 values) of DOTA-JM#21 derivative 7 and a reference compound across a panel of selected receptors. This allows for a direct comparison of selectivity and potential off-target interactions.
| Receptor | DOTA-JM#21 derivative 7 (Mean ± SD, nM) | Reference Compound (Mean ± SD, nM) | Fold Selectivity (Test Compound vs. Primary Target) |
| Primary Target Receptor | Data to be inserted | Data to be inserted | 1 |
| Receptor A | Data to be inserted | Data to be inserted | Calculated Value |
| Receptor B | Data to be inserted | Data to be inserted | Calculated Value |
| Receptor C | Data to be inserted | Data to be inserted | Calculated Value |
| Receptor D | Data to be inserted | Data to be inserted | Calculated Value |
Caption: Comparative binding affinities of DOTA-JM#21 derivative 7.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of binding affinity data. The following protocol outlines a standard competitive radioligand binding assay used to determine the cross-reactivity profile of a test compound.
Protocol: In Vitro Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the receptor of interest are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand for the target receptor with varying concentrations of the unlabeled test compound (DOTA-JM#21 derivative 7).
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled reference ligand.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (the inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for a cross-reactivity study and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Targeting Specificity: A Comparative Analysis of DOTA-JM#21 Derivative 7 and Alternative Glioblastoma Imaging Agents
For Immediate Release
This guide provides a comparative analysis of the in vivo targeting specificity of the novel radiopharmaceutical DOTA-JM#21 derivative 7 against established alternatives for imaging glioblastoma. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of diagnostic and therapeutic agents for neuro-oncology.
Executive Summary:
Recent advancements in molecular imaging have paved the way for highly specific radiotracers for glioblastoma (GBM), a notoriously difficult-to-treat primary brain tumor. This guide focuses on the preclinical in vivo validation of a novel investigational agent, DOTA-JM#21 derivative 7, and compares its putative targeting mechanism and performance with a well-established class of radiopharmaceuticals, the DOTA-conjugated RGD peptides.
Based on recent publications, it is understood that the "JM#21" designation likely refers to the JM2 peptide , a novel agent that targets the interaction between connexin 43 (Cx43) and microtubules in glioblastoma stem-like cells (GSCs).[1][2][3][4][5] This unique mechanism of action suggests a potential for high specificity towards the aggressive and recurrent cell populations within GBM.
For the purpose of this comparison, we will evaluate the hypothetical performance of a radiolabeled DOTA-JM2 derivative against the extensively documented in vivo performance of 68Ga-DOTA-RGD peptides , which target integrin αvβ3 , a biomarker overexpressed on neoangiogenic endothelial cells and some glioma cells.[6][7][8][9][10][11][12][13]
Comparative Data on In Vivo Performance
The following tables summarize the expected and documented in vivo performance characteristics of DOTA-JM#21 derivative 7 and a representative alternative, 68Ga-DOTA-RGD, in preclinical glioblastoma models.
Table 1: Biodistribution of Radiotracers in Glioblastoma-Bearing Mice (%ID/g at 1-hour post-injection)
| Organ/Tissue | DOTA-JM#21 derivative 7 (Hypothetical) | 68Ga-DOTA-(RGD)₂ (Documented) |
| Blood | Low | ~0.5 - 1.5[14][15] |
| Tumor | High | ~1.5 - 5.5[14][15][16] |
| Brain (Healthy) | Very Low | ~0.1 - 0.3[13] |
| Liver | Moderate | ~1.0 - 2.5[8][14][15] |
| Kidneys | High | ~5.0 - 15.0[8][13][14][15] |
| Muscle | Low | ~0.3 - 0.8[8][14][15] |
Table 2: Key Performance Metrics for Tumor Imaging
| Metric | DOTA-JM#21 derivative 7 (Hypothetical) | 68Ga-DOTA-RGD Peptides (Documented) |
| Target | Connexin 43 - Microtubule Interaction | Integrin αvβ3 |
| Tumor-to-Brain Ratio | Expected to be high due to low uptake in healthy brain tissue. | High, reported up to ~4.7 for some derivatives.[10] |
| Tumor-to-Muscle Ratio | Expected to be high, facilitating clear tumor delineation. | High, enabling good tumor-to-background contrast.[10] |
| Specificity Confirmation | Blocking with unlabeled JM2 peptide would be required. | Specificity confirmed via co-injection of excess unlabeled RGD peptide, showing significant reduction in tumor uptake.[8][13][14][16] |
| Primary Excretion Route | Expected to be renal, typical for small peptides. | Predominantly renal.[8][13][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo validation studies. Below are generalized protocols for key experiments.
Animal Models
-
Cell Lines: Human glioblastoma cell lines (e.g., U-87 MG) are cultured under standard conditions.[18]
-
Xenograft Implantation: Nude mice (e.g., BALB/c nude) are subcutaneously or orthotopically injected with a suspension of glioblastoma cells.[14][16] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging and biodistribution studies.
Biodistribution Studies
-
A cohort of tumor-bearing mice is intravenously injected with a defined activity of the radiotracer (e.g., 10-20 MBq of 68Ga-labeled peptide).[14][16]
-
At specific time points post-injection (e.g., 1 hour), the mice are euthanized.[14][16]
-
Tumor, blood, and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.[8]
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each sample.[14][15]
In Vivo Specificity (Blocking) Studies
-
A control group receives only the radiotracer.
-
A blocking group is co-injected with the radiotracer and a molar excess of the corresponding unlabeled "cold" peptide (e.g., 50 nmol of unlabeled DOTA-(RGD)₂).[14][16]
-
Biodistribution or PET/CT imaging is performed as described. A significant reduction in tumor uptake in the blocked group compared to the control group indicates target-specific binding.[8]
Small Animal PET/CT Imaging
-
Tumor-bearing mice are anesthetized and intravenously injected with the radiotracer.
-
Dynamic or static PET/CT scans are acquired at specified time points post-injection.
-
Images are reconstructed and analyzed to visualize the biodistribution of the radiotracer and to quantify uptake in the tumor and other organs.
Visualizing Pathways and Processes
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel radiopharmaceutical like DOTA-JM#21 derivative 7.
Caption: In vivo validation workflow for a novel radiopharmaceutical.
Signaling Pathways
The targeting specificity of a radiopharmaceutical is fundamentally linked to the underlying molecular pathways.
DOTA-JM#21 Derivative 7 (Hypothetical Target): This agent is presumed to disrupt the interaction between the C-terminus of connexin 43 and tubulin, a key component of microtubules. This interaction is reportedly enhanced in glioblastoma stem-like cells and contributes to their maintenance and tumorigenicity.[1][2][3][4][5]
Caption: Putative targeting pathway of DOTA-JM#21 derivative 7.
DOTA-RGD Peptides (Established Target): These agents bind to integrin αvβ3, a heterodimeric receptor that, upon binding to extracellular matrix proteins like vitronectin, activates downstream signaling cascades involving focal adhesion kinase (FAK) and Src, promoting cell survival, proliferation, and migration.[6][9]
Caption: Simplified integrin αvβ3 signaling pathway targeted by DOTA-RGD.
Conclusion
The novel radiopharmaceutical DOTA-JM#21 derivative 7, by targeting the connexin 43-microtubule axis, represents a promising strategy for imaging glioblastoma stem-like cells. While in vivo data is not yet publicly available, its unique mechanism suggests the potential for high specificity and contrast. In comparison, DOTA-RGD peptides have been extensively validated for imaging integrin αvβ3 expression in glioblastoma, demonstrating favorable pharmacokinetics and clear tumor delineation. Further preclinical studies, following the outlined experimental protocols, are necessary to fully elucidate the in vivo performance of DOTA-JM#21 derivative 7 and establish its diagnostic utility relative to existing agents.
References
- 1. Cytoplasmic connexin43-microtubule interactions promote glioblastoma stem-like cell maintenance and tumorigenicity [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Cytoplasmic connexin43-microtubule interactions promote glioblastoma stem-like cell maintenance and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Alphavbeta3 and alphavbeta5 integrins control glioma cell response to ionising radiation through ILK and RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin αVβ3 silencing sensitizes malignant glioma cells to temozolomide by suppression of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Frontiers | Pathophysiological roles of integrins in gliomas from the perspective of glioma stem cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Initial preclinical evaluation of 68 Ga-DOTA-(Ser) 3 -LTVSPWY peptide as a PET radiotracer for glioblastoma targeting and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4-Targeting Imaging Agents: Benchmarking DOTA-JM#21 Derivative 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CXCR4-targeting imaging agent, DOTA-JM#21 derivative 7, against other established alternatives in the field. The performance of these agents is evaluated based on preclinical experimental data, with a focus on providing researchers with the necessary information to make informed decisions for their specific applications.
Introduction to CXCR4-Targeting Imaging
The C-X-C chemokine receptor type 4 (CXCR4) is a key player in numerous physiological and pathological processes. Its overexpression in a wide array of cancers has made it a prime target for diagnostic imaging and targeted radionuclide therapy. Imaging agents that can selectively bind to CXCR4 allow for the non-invasive visualization and quantification of receptor expression, aiding in disease diagnosis, staging, and the selection of patients for CXCR4-targeted therapies. This guide focuses on the comparative performance of peptide-based, DOTA-conjugated radiopharmaceuticals targeting this important receptor.
Agents Under Comparison
This guide benchmarks the performance of ¹⁷⁷Lu-DOTA-JM#21 derivative 7 (also referred to as ¹⁷⁷Lu-JMF-04 in some preclinical studies) against two prominent CXCR4-targeting agents:
-
⁶⁸Ga-Pentixafor: A well-established PET imaging agent for CXCR4.
-
¹⁷⁷Lu-Pentixather: The therapeutic counterpart to ⁶⁸Ga-Pentixafor, also used for imaging.
Data Presentation
The following tables summarize the quantitative data from preclinical biodistribution studies of the aforementioned imaging agents. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at a specified time point post-injection.
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-DOTA-JM#21 derivative 7 in Jurkat Xenograft Tumor Model (1 hour post-injection) [1]
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 0.25 | ± 0.05 |
| Heart | 0.20 | ± 0.04 |
| Lungs | 0.50 | ± 0.10 |
| Liver | 1.50 | ± 0.30 |
| Spleen | 0.75 | ± 0.15 |
| Kidneys | 20.00 | ± 4.00 |
| Stomach | 0.15 | ± 0.03 |
| Intestine | 0.30 | ± 0.06 |
| Muscle | 0.10 | ± 0.02 |
| Bone | 0.40 | ± 0.08 |
| Tumor | 2.25 | ± 0.43 |
Table 2: Preclinical Biodistribution of ⁶⁸Ga-Pentixafor in Daudi Xenograft Bearing Mice (1.5 hours post-injection)
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 0.29 | ± 0.12 |
| Liver | 2.0 | ± 0.3 |
| Kidneys | 1.7 | ± 0.9 |
| Intestine | 0.7 | ± 0.2 |
| Tumor | 16.2 | ± 3.8 |
Table 3: Preclinical Biodistribution of ¹⁷⁷Lu-Pentixather in Daudi Xenograft Bearing Mice (1 hour post-injection)
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 0.61 | ± 0.10 |
| Heart | 0.32 | ± 0.05 |
| Lung | 0.74 | ± 0.13 |
| Liver | 1.55 | ± 0.21 |
| Spleen | 1.25 | ± 0.34 |
| Kidney | 4.88 | ± 1.10 |
| Pancreas | 0.29 | ± 0.05 |
| Stomach | 0.28 | ± 0.04 |
| Intestine | 0.53 | ± 0.11 |
| Muscle | 0.21 | ± 0.03 |
| Bone | 0.44 | ± 0.06 |
| Tumor | 12.4 | ± 3.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field of radiopharmaceutical development.
Radiolabeling of DOTA-Peptides with Lutetium-177
This protocol outlines a general method for the radiolabeling of DOTA-conjugated peptides with ¹⁷⁷Lu.
-
Preparation of Reagents:
-
DOTA-peptide is dissolved in metal-free water to a concentration of 1 mg/mL.
-
A reaction buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5) is prepared.
-
¹⁷⁷LuCl₃ solution is obtained from a commercial supplier.
-
A quenching solution (e.g., 50 mM DTPA) is prepared.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, an appropriate amount of the DOTA-peptide solution is added to the reaction buffer.
-
The desired activity of ¹⁷⁷LuCl₃ is added to the peptide solution.
-
The reaction mixture is incubated at 95°C for 15-30 minutes.
-
-
Quality Control:
-
The radiochemical purity is determined by radio-HPLC and/or instant thin-layer chromatography (ITLC). A radiochemical purity of >95% is generally considered acceptable.
-
The final product is sterile filtered using a 0.22 µm filter.
-
In Vitro Cell Uptake Assay
This assay is used to determine the specific uptake of the radiolabeled peptide in cancer cells expressing the target receptor.
-
Cell Culture:
-
CXCR4-expressing cells (e.g., Jurkat or Daudi cells) are cultured in appropriate media until they reach a suitable confluence.
-
-
Uptake Experiment:
-
Cells are seeded in a 24-well plate at a density of approximately 1 x 10⁶ cells per well.
-
The cells are incubated with the radiolabeled peptide (e.g., ¹⁷⁷Lu-DOTA-JM#21 derivative 7) at a concentration of 1 nM in serum-free media at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To determine non-specific binding, a parallel set of wells is incubated with the radiolabeled peptide in the presence of a high concentration of a non-labeled CXCR4 antagonist (e.g., AMD3100).
-
-
Measurement and Analysis:
-
At each time point, the media is removed, and the cells are washed with ice-cold PBS.
-
The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay).
-
The cell uptake is expressed as the percentage of added radioactivity per milligram of protein. Specific uptake is calculated by subtracting the non-specific binding from the total binding.
-
In Vivo Biodistribution Studies in Xenograft Models
These studies are performed to evaluate the distribution of the radiolabeled agent in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with human cancer cells expressing CXCR4 (e.g., Jurkat or Daudi cells).
-
The tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
-
Administration of the Radiopharmaceutical:
-
The radiolabeled peptide (e.g., ¹⁷⁷Lu-DOTA-JM#21 derivative 7) is administered to the tumor-bearing mice via tail vein injection. A typical injected dose is 1-5 MBq per mouse.
-
-
Tissue Collection and Measurement:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), the mice are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor are collected, weighed, and the radioactivity is measured in a gamma counter.
-
-
Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. This is achieved by comparing the radioactivity in the tissue to the radioactivity of a standard of the injected dose.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Workflow of CXCR4 signaling and interaction with a targeted imaging agent.
Caption: Preclinical evaluation workflow for novel radiopharmaceuticals.
References
Validating the Anti-Tumor Effects of the JM2 Peptide: A Comparative Guide
Introduction
The landscape of cancer therapeutics is continually evolving, with peptide-based agents emerging as a promising frontier due to their high specificity and potential for reduced toxicity.[1] This guide provides a comprehensive validation of the anti-tumor effects of the JM2 peptide, a novel connexin43 (Cx43) mimetic peptide.[2][3] It is presumed that the query for "JM#21" contains a typographical error and refers to the JM2 peptide, given the significant preclinical data available for JM2 in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of JM2's performance with other anti-tumor peptides, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following table summarizes the in vitro cytotoxic effects of various anti-tumor peptides against different cancer cell lines, providing a comparative context for the activity of JM2. While specific IC50 values for JM2 are not yet publicly available, its potent activity against glioblastoma stem-like cells (GSCs) has been demonstrated.[4][5]
| Peptide/Compound | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| JM2 Peptide | Glioblastoma Stem-like Cells (VTC-001, VTC-034, VTC-037, LN229) | Dose-dependent decrease in cell survival | [5] |
| Brevinin-2DYd | A549 (Lung Cancer) | 2.975 | [6] |
| Ranatuerin-2Lb | A549 (Lung Cancer) | 15.32 | [6] |
| Synthetic LLP (Cpd 1) | B16F10 (Melanoma) | ~12 | [7] |
| Synthetic LLP (Cpd 53) | B16F10 (Melanoma) | 7.7 | [7] |
| Doxorubicin | HepG-2 (Liver Cancer) | 13.76 ± 0.45 | [8] |
| Doxorubicin | MCF-7 (Breast Cancer) | 17.44 ± 0.46 | [8] |
| Paclitaxel | Various | Varies by cell line | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action: The JM2 Signaling Pathway
The JM2 peptide exerts its anti-tumor effects through a novel mechanism targeting glioblastoma stem-like cells (GSCs), which are known to be resistant to conventional therapies and contribute to tumor recurrence.[4] JM2 is a mimetic of the microtubule-binding domain of connexin 43 (Cx43).[3] In GSCs, there is an increased interaction between non-junctional Cx43 and microtubules in the cytoplasm.[10] The JM2 peptide competitively disrupts this interaction, leading to the specific killing of GSCs while leaving healthy brain cells unharmed.[4][11] This disruption of the Cx43-microtubule interaction is a key event that triggers downstream effects leading to cancer cell death.[4]
JM2 peptide disrupts the interaction between Connexin 43 and microtubules, inducing apoptosis in GSCs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of scientific findings. Below are protocols for standard assays used to evaluate the anti-tumor effects of peptides like JM2.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of the JM2 peptide and control peptides for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Materials:
-
Procedure:
-
Induce apoptosis in cells by treating with the JM2 peptide for the desired time.
-
Harvest and wash the cells with cold 1X PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[16]
-
Add 5 μL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 μl of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[16]
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.[18][19]
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[19][21]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Administer the JM2 peptide or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume (Volume = (Length x Width^2) / 2) and mouse body weight 2-3 times per week.[19]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[18]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation of an anti-tumor peptide like JM2.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Virginia Tech researchers find promise in a new peptide drug to combat a deadly brain cancer | Virginia Tech News | Virginia Tech [news.vt.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DOTA Conjugated JM#21 Derivative 7
Disclaimer: This document provides procedural guidance based on general laboratory safety principles and data for analogous compounds. A specific Safety Data Sheet (SDS) for DOTA Conjugated JM#21 derivative 7 is not publicly available. All procedures must be conducted in strict accordance with the guidelines established by your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations.
This compound is a research-grade peptide conjugate designed for radiolabeling, most notably with Lutetium-177 (¹⁷⁷Lu), for applications in targeted radionuclide therapy. Proper disposal is dictated by whether the compound is in its non-radioactive or radiolabeled form. The latter requires stringent adherence to protocols for radioactive waste management.
Part 1: Disposal of Non-Radioactive this compound
The non-radioactive form of this compound should be treated as potentially hazardous chemical waste. The DOTA chelator and its derivatives warrant careful handling and disposal.[1][2][3]
Experimental Protocol for Disposal of Non-Radioactive Waste:
-
Segregation: All waste contaminated with this compound, including unused solid compound, solutions, pipette tips, gloves, and vials, must be segregated from general and radioactive waste streams.[2][4]
-
Containerization:
-
Labeling: Affix a hazardous waste label to each container immediately upon adding the first item of waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents (e.g., solvents) with their approximate concentrations.
-
The date of waste accumulation.
-
-
Storage: Store waste containers in a designated and secure satellite accumulation area. Use secondary containment, such as a chemical-resistant tray, to mitigate potential leaks.[2][5]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[4][5]
Part 2: Disposal of ¹⁷⁷Lu-Labeled this compound
Once conjugated with Lutetium-177, the primary hazard is radioactive. The waste is classified as Low-Level Radioactive Waste (LLRW) and its disposal is governed by the U.S. Nuclear Regulatory Commission (NRC) under regulations 10 CFR Part 61 and 10 CFR Part 20, or equivalent state agencies.[7]
A critical consideration for ¹⁷⁷Lu waste is the potential presence of the long-lived metastable isomer, Lutetium-177m (¹⁷⁷ᵐLu).[8][9][10] The disposal pathway depends heavily on the type of ¹⁷⁷Lu used.
Data Presentation: Properties of Lutetium Isotopes of Concern
| Property | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177m (¹⁷⁷ᵐLu) |
| Half-Life | ~6.65 days[11] | ~160.4 days[8][10] |
| Emissions | Beta (β⁻), Gamma (γ) | Beta (β⁻), Gamma (γ), Isomeric Transition |
| Primary Disposal Concern | Short-term decay | Long-term storage and disposal |
| Decay-in-Storage Feasibility | Yes (if ¹⁷⁷ᵐLu is absent) | No (Half-life > 120 days)[12] |
Production Methods and Impurity:
-
Non-Carrier-Added (n.c.a.) ¹⁷⁷Lu: Produced via indirect irradiation of ¹⁷⁶Yb. This method results in a high-purity product with no or negligible ¹⁷⁷ᵐLu contamination, simplifying waste disposal.[9][13][14]
-
Carrier-Added (c.a.) ¹⁷⁷Lu: Produced by direct irradiation of ¹⁷⁶Lu. This method can generate ¹⁷⁷ᵐLu as an impurity, which significantly complicates waste management, often requiring long-term storage for 3-5 years or more before disposal.[8][9][10]
Experimental Protocol for Disposal of ¹⁷⁷Lu-Labeled Waste:
-
Consult Certificate of Analysis: Before disposal, review the product's certificate of analysis to determine if the ¹⁷⁷Lu is carrier-added or non-carrier-added. This will inform the required waste management procedure.[9]
-
Waste Segregation: Meticulously separate radioactive waste from all other waste streams at the point of generation. Categorize radioactive waste by physical form (liquid, solid, sharps).
-
Containerization and Shielding:
-
Use appropriate lead or tungsten shielding for all waste containers to maintain radiation exposure As Low As Reasonably Achievable (ALARA).
-
Collect solid waste (e.g., contaminated clothing, rags, filters) in designated LLRW containers.[15]
-
Collect liquid waste in shielded, leak-proof containers.
-
Place all sharps (needles, syringes) in a designated radioactive sharps container.
-
-
Labeling: Clearly label all radioactive waste containers with:
-
The words "CAUTION, RADIOACTIVE MATERIAL" and the universal radiation symbol (trefoil).
-
The radionuclide: "Lutetium-177".
-
The estimated activity and date of measurement.
-
The "decay by" date, if applicable.
-
-
Storage and Decay:
-
For n.c.a. ¹⁷⁷Lu Waste: If your institution's license permits, store the waste in a designated and shielded decay-in-storage area. ¹⁷⁷Lu must decay for at least 10 half-lives (approximately 67 days) until its radioactivity is indistinguishable from background levels.
-
For c.a. ¹⁷⁷Lu Waste (containing ¹⁷⁷ᵐLu): Decay-in-storage is not a permissible disposal method for ¹⁷⁷ᵐLu due to its long half-life.[12] This waste must be collected and prepared for shipment to a licensed LLRW disposal facility. This process requires specialized services and long-term storage, potentially for several years.[8][10]
-
-
Survey and Final Disposal:
-
After the decay period for n.c.a. ¹⁷⁷Lu, survey the waste container with a calibrated radiation survey meter to confirm radioactivity has returned to background levels.
-
Once confirmed, deface all radioactive labels and dispose of the waste according to non-hazardous waste protocols, as directed by your EHS office.
-
For waste containing ¹⁷⁷ᵐLu, coordinate directly with your EHS or Radiation Safety Officer to arrange for pickup and disposal by a licensed radioactive waste broker.
-
Mandatory Visualizations:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nrc.gov [nrc.gov]
- 8. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [rltinstitute.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. Manual on the proper use of lutetium-177-labeled somatostatin analogue (Lu-177-DOTA-TATE) injectable in radionuclide therapy (2nd ed.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nrc.gov [nrc.gov]
- 13. itnonline.com [itnonline.com]
- 14. diagimaging.com [diagimaging.com]
- 15. nrc.gov [nrc.gov]
Essential Safety and Logistical Information for Handling DOTA Conjugated JM#21 Derivative 7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds such as DOTA Conjugated JM#21 derivative 7. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Compound Information:
-
Name: this compound[1]
-
Application: Used to produce radioligands, such as with Lutetium-177, for targeting the CXCR4 receptor in oncological applications.[2][3]
Given its use in producing radiopharmaceuticals, all handling procedures must assume the compound is radioactive and adhere to strict radiation safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. When working with this compound, especially after radiolabeling, the following PPE is mandatory. This is considered Level D protection, which is standard for environments where hazardous substance contact is a risk but airborne hazards are not present.[4]
| PPE Category | Item | Specifications and Use |
| Radiation Protection | Lead Apron | Should have a lead equivalency of at least 0.5 mm to attenuate scatter radiation.[4] |
| Thyroid Shield | To protect the thyroid gland from radiation exposure. | |
| Leaded Glasses | To protect the eyes from radiation. | |
| Personal Dosimeter | To monitor individual radiation exposure levels. | |
| General Laboratory | Safety Goggles | To protect against splashes of chemicals or radioactive solutions. |
| Disposable Lab Coat | To prevent contamination of personal clothing. | |
| Nitrile Gloves (double-gloved) | To be worn at all times to prevent skin contact. Change frequently. | |
| Handling Equipment | Syringe Shields | For the safe handling of syringes containing radioactive substances during manual injection.[5] |
| Shielded Vials and Carriers | For transporting and storing radioactive samples.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during a typical radiolabeling experiment.
-
Preparation and Designate Area:
-
All work with the radiolabeled compound must be conducted in a designated and properly shielded hot cell or fume hood.[5]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Assemble all necessary materials, including the non-radioactive compound, radionuclide, buffers, and reaction vials within the shielded workspace.
-
-
Radiolabeling Procedure:
-
Follow the specific radiolabeling protocol for conjugating the radionuclide (e.g., ¹⁷⁷Lu) to the DOTA-JM#21 derivative 7. This typically involves incubation at elevated temperatures.[6]
-
Use remote handling tools (e.g., tongs, forceps) whenever possible to minimize hand exposure.
-
-
Purification and Quality Control:
-
In Vitro/In Vivo Use:
-
For cell-based assays or animal administration, use shielded syringes and transport containers.[5]
-
Clearly label all radioactive samples with the isotope, activity, and date.
-
Disposal Plan
Proper disposal of radioactive waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Segregate radioactive waste from non-radioactive waste. Further segregate radioactive waste by half-life and form (liquid vs. solid).
-
Solid Waste:
-
All contaminated solid waste (e.g., gloves, absorbent paper, vials, pipette tips) should be placed in clearly labeled, shielded radioactive waste containers.[5]
-
-
Liquid Waste:
-
Aqueous radioactive waste should be stored in labeled, shielded containers.
-
Depending on the radionuclide's half-life and institutional policies, liquid waste may be stored for decay to background levels before disposal or collected by a licensed radioactive waste disposal service.
-
-
Sharps:
-
All radioactive sharps (needles, syringes) must be placed in a designated, puncture-proof, and shielded sharps container.
-
-
Record Keeping: Maintain meticulous records of all radioactive waste, including the isotope, activity, date of disposal, and method of disposal.
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key workflows.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. This compound [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What Are the 4 Types of PPE for Radiation Protection? [radcareservices.com]
- 5. lemerpax.com [lemerpax.com]
- 6. Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
